Desferriferrithiocin
Description
Properties
IUPAC Name |
methyl (4S)-2-(3-hydroxypyridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-15-10(14)6-5-16-9(12-6)8-7(13)3-2-4-11-8/h2-4,6,13H,5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNMKXDOWGYTSV-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(=N1)C2=C(C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CSC(=N1)C2=C(C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76045-30-2 | |
| Record name | Desferriferrithiocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076045302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Discovery of Desferriferrithiocin from Streptomyces antibioticus: A Technical Guide
Abstract
Desferriferrithiocin, a potent iron-chelating siderophore, was first isolated from the Gram-positive bacterium Streptomyces antibioticus. This document provides a comprehensive technical overview of the discovery, isolation, characterization, and proposed biosynthesis of this important natural product. It is intended for researchers, scientists, and professionals in the fields of microbiology, natural product chemistry, and drug development who are interested in siderophore biology and the potential therapeutic applications of iron chelators. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this area.
Introduction
Streptomyces antibioticus is a well-known producer of various bioactive secondary metabolites, including a range of antibiotics. The production of siderophores, small molecule iron chelators, is a crucial survival mechanism for many microorganisms in iron-limited environments. This compound (DFT) is a notable siderophore produced by S. antibioticus with a high affinity for ferric iron (Fe³⁺). Structurally, it is a tricoordinate ligand derived from the condensation of 3-hydroxypicolinic acid and (S)-α-methyl cysteine, forming a 2:1 complex with Fe(III)[1]. Initial studies highlighted its potential as an orally active iron chelator, though challenges with nephrotoxicity have spurred further research into analog development[1]. This guide delves into the technical details of its discovery from its natural source.
Fermentation for this compound Production
The production of siderophores like this compound by Streptomyces species is highly dependent on the culture conditions, particularly the iron concentration in the medium. Low-iron conditions are essential to induce the expression of the biosynthetic genes responsible for siderophore production.
Culture Medium
A suitable medium for inducing siderophore production in Streptomyces antibioticus is a modified GYM (Glucose Yeast Malt) medium with controlled iron content.
Table 1: Composition of Iron-Deficient Fermentation Medium
| Component | Concentration (g/L) |
| Glucose | 10.0 |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| K₂HPO₄ | 2.0 |
| Trace Elements Solution¹ | 1.0 mL |
| Deionized Water | to 1 L |
¹Trace elements solution should be prepared to exclude iron salts.
Fermentation Protocol
-
Inoculation: A seed culture of Streptomyces antibioticus is prepared by inoculating a loopful of spores or mycelia into 50 mL of tryptic soy broth and incubating at 28-30°C for 48-72 hours with shaking at 200 rpm.
-
Production Culture: The seed culture is then used to inoculate the iron-deficient fermentation medium at a 5% (v/v) ratio.
-
Incubation: The production culture is incubated at 28-30°C for 5-7 days with vigorous aeration and agitation (e.g., 200-250 rpm in a baffled flask).
-
Monitoring: The production of this compound can be monitored throughout the fermentation process using a chrome azurol S (CAS) assay to detect siderophore activity in the culture supernatant.
Isolation and Purification of this compound
The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth of Streptomyces antibioticus.
Extraction
-
Harvesting: After the fermentation period, the culture broth is centrifuged at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The cell-free supernatant is adjusted to a pH of 6.0 and then extracted three times with an equal volume of ethyl acetate. The organic phases are pooled.
Purification
-
Concentration: The pooled ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a chloroform:methanol (9:1, v/v) solvent system and visualized under UV light and with an iron(III) chloride spray reagent (which will show a positive reaction for iron-chelating compounds).
-
Further Purification: Fractions containing this compound are pooled, concentrated, and may be subjected to further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column with a water:acetonitrile gradient to obtain the pure compound.
Structural Characterization and Quantitative Data
Spectroscopic Data
The following tables summarize the expected NMR and mass spectrometry data for this compound based on its known structure.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.5 | m |
| Methine Proton (α-carbon) | 4.0 - 4.5 | q |
| Methyl Protons (α-methyl) | 1.5 - 1.8 | d |
| Thiol Proton | 2.0 - 2.5 | s |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl Carbon (Carboxyl) | 170 - 175 |
| Aromatic Carbons | 120 - 150 |
| Methine Carbon (α-carbon) | 50 - 60 |
| Methyl Carbon (α-methyl) | 15 - 25 |
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | Calculated for C₁₀H₁₀N₂O₃S |
| [M+Na]⁺ | Calculated for C₁₀H₁₀N₂O₃SNa |
| [M-H]⁻ | Calculated for C₁₀H₉N₂O₃S |
Biosynthetic Pathway of this compound
The biosynthesis of this compound in Streptomyces antibioticus is proposed to proceed through a non-ribosomal peptide synthetase (NRPS) or a related enzymatic pathway. The key precursors are 3-hydroxypicolinic acid and (S)-α-methyl cysteine.
Proposed Biosynthetic Scheme
The biosynthetic logic involves the activation of the two precursor molecules and their subsequent condensation. While the specific gene cluster has not been definitively identified in Streptomyces antibioticus, it is expected to contain genes encoding for adenylation (A) domains for substrate activation, thiolation (T) or peptidyl carrier protein (PCP) domains for covalent tethering, and a condensation (C) domain for peptide bond formation.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow Visualization
The overall process from fermentation to pure compound can be visualized as a streamlined workflow.
Caption: Experimental workflow for this compound isolation.
Conclusion
The discovery of this compound from Streptomyces antibioticus represents a significant finding in the field of natural product chemistry and iron biology. This technical guide provides a foundational understanding of the methodologies involved in its production, isolation, and characterization. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers seeking to explore the therapeutic potential of this and other siderophores. Further investigation into the specific biosynthetic gene cluster and optimization of fermentation and purification processes will be crucial for advancing the development of this compound and its analogs as clinical agents.
References
A Technical Guide to (S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid: Structure, Synthesis, and Potential Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound (S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid is a novel chemical entity with limited specific data in the public domain. This guide provides a comprehensive overview based on the established chemistry and biology of structurally related compounds, such as luciferin analogs and other thiazole derivatives. The experimental protocols and potential biological activities described herein are predictive and intended to serve as a foundational resource for future research.
Core Structure and Chemical Properties
(S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid is a heterocyclic compound featuring a dihydropyridine ring linked to a thiazoline carboxylic acid moiety. Its structure is analogous to D-luciferin, the substrate for firefly luciferase, suggesting potential applications in bioluminescence and bioimaging.[1][2][3] The key structural features include a chiral center at the C4 position of the thiazoline ring, a hydroxylated pyridine ring which can influence its electronic properties and potential for hydrogen bonding, and a carboxylic acid group essential for its reactivity in biological systems.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀N₂O₃S |
| Molecular Weight | 238.26 g/mol |
| Topological Polar Surface Area | 104.9 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| LogP | 0.85 |
Note: These values are estimations based on computational models and have not been experimentally verified.
Potential Biological Activity and Signaling Pathways
Given its structural similarity to D-luciferin, the primary hypothesized biological role of this compound is as a substrate or modulator of luciferase enzymes.[4][5] The bioluminescence reaction catalyzed by firefly luciferase is a two-step process involving the adenylation of the luciferin carboxylate followed by oxidative decarboxylation to produce light.[6]
Modifications to the core luciferin structure are known to alter the kinetics and emission wavelength of the bioluminescent reaction.[7] The introduction of a 3-hydroxy-2-pyridinyl moiety in place of the benzothiazole group in D-luciferin could potentially shift the emission spectrum, a desirable trait for in vivo imaging applications where longer wavelengths are preferred to minimize tissue absorbance.[1]
Beyond bioluminescence, thiazole and thiazolidine derivatives have been explored for a range of therapeutic applications, including as antimicrobial and anticancer agents.[8][9] The thiazoline ring is a key feature in some metallo-β-lactamase inhibitors, suggesting a potential for this compound to be investigated in the context of antibiotic resistance.[10][11]
Proposed Experimental Protocols
Synthesis of (S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid
This proposed synthesis is adapted from established methods for preparing 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.[10]
Workflow for Synthesis and Purification:
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-2-cyanopyridine (1.0 eq) and D-cysteine (1.2 eq) in methanol.
-
Base Addition: Add sodium bicarbonate (2.5 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in water and acidify with 1M HCl to a pH of approximately 3-4 to precipitate the product.
-
Purification: Filter the crude product and wash with cold water. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and FT-IR. The stereochemical integrity should be confirmed by chiral HPLC.
In Vitro Bioluminescence Assay
This protocol aims to determine if the synthesized compound can act as a substrate for firefly luciferase.
Materials:
-
Purified firefly luciferase
-
Synthesized (S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid
-
D-luciferin (as a positive control)
-
ATP
-
Magnesium sulfate (MgSO₄)
-
Tricine buffer (pH 7.8)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound and D-luciferin in a suitable buffer. Prepare a luciferase reaction buffer containing Tricine buffer, MgSO₄, and ATP.
-
Assay: In a 96-well microplate, add the luciferase reaction buffer to each well.
-
Initiation: Inject the test compound or D-luciferin into the wells to initiate the reaction.
-
Measurement: Immediately measure the light output using a luminometer.
-
Data Analysis: Compare the luminescence intensity and kinetics of the test compound to that of D-luciferin.
Quantitative Data to be Collected:
| Parameter | Description |
| Relative Light Units (RLU) | A measure of the light intensity produced. |
| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. |
| Vₘₐₓ (Maximum Velocity) | The maximum rate of the enzymatic reaction. |
| Emission Maximum (λₘₐₓ) | The wavelength at which the maximum light emission occurs. |
Conclusion and Future Directions
(S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid represents a promising, yet unexplored, analog of D-luciferin. The predictive information provided in this guide serves as a starting point for its synthesis, characterization, and biological evaluation. Future research should focus on its potential as a novel bioluminescent probe with potentially red-shifted emission properties for enhanced in vivo imaging. Furthermore, its structural similarity to other bioactive thiazole derivatives warrants investigation into its antimicrobial and other therapeutic potentials. Experimental validation of the proposed protocols and hypotheses is the critical next step in elucidating the scientific value of this compound.
References
- 1. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interaction of firefly luciferase with substrates and their analogs: a study using fluorescence spectroscopy methods - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Luciferin derivatives for enhanced in vitro and in vivo bioluminescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
Desferriferrithiocin: A Technical Guide to its Biochemical and Physiological Actions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desferriferrithiocin (DFT) is a naturally occurring siderophore with potent and orally effective iron-chelating properties.[1] Its discovery sparked significant interest in its potential as a therapeutic agent for iron overload disorders, a common consequence of conditions like β-thalassemia and myelodysplastic syndromes that require frequent blood transfusions. However, the clinical development of DFT itself was halted due to significant nephrotoxicity.[2] This has led to extensive research into the structure-activity relationships (SAR) of DFT, with the goal of synthesizing analogs that retain high iron clearing efficiency (ICE) while exhibiting a more favorable safety profile. This technical guide provides an in-depth overview of the biochemical and physiological actions of this compound and its key analogs, summarizing quantitative data, detailing experimental protocols, and visualizing relevant pathways and relationships.
Biochemical Actions: The Mechanism of Iron Chelation
The primary biochemical action of this compound is its ability to act as a tridentate ligand, binding to ferric iron (Fe³⁺) with high affinity and specificity.[1] This chelation process is central to its therapeutic potential, as it mobilizes excess iron from tissues, allowing for its excretion from the body. The key structural features of DFT that are essential for its iron-chelating activity include the aromatic hydroxyl and the thiazoline ring carboxyl groups.[3]
The interaction of DFT with iron prevents the participation of iron in harmful redox reactions, such as the Fenton reaction, which generates highly reactive hydroxyl radicals that can damage cellular macromolecules. By sequestering excess iron, DFT and its analogs mitigate this iron-induced oxidative stress.
Physiological Actions: Impact on Iron Homeostasis
The physiological effects of this compound are a direct consequence of its iron-chelating activity. By removing iron from the body, DFT influences the intricate regulatory network of iron homeostasis.
Iron Mobilization and Excretion
Orally administered DFT is absorbed from the gastrointestinal tract and enters the bloodstream, where it can chelate non-transferrin-bound iron (NTBI), a particularly toxic form of iron present in iron-overload conditions. The resulting iron-DFT complex is then excreted from the body, primarily through the bile.
Indirect Influence on the Hepcidin-Ferroportin Axis
While this compound does not directly target signaling molecules, its iron-chelating action has an indirect impact on the central regulatory pathway of systemic iron homeostasis: the hepcidin-ferroportin axis. Hepcidin, a peptide hormone primarily produced by the liver, controls plasma iron levels by binding to the iron exporter ferroportin, leading to its internalization and degradation.[4] High iron levels stimulate hepcidin production, which in turn reduces iron absorption and release into the bloodstream.
By reducing the body's iron stores, DFT can lead to a compensatory downregulation of hepcidin expression. Lower hepcidin levels would result in increased ferroportin on the surface of cells like enterocytes and macrophages, promoting iron absorption and recycling. This interplay highlights the body's natural response to the iron depletion induced by the chelator.
Quantitative Data on this compound and its Analogs
The following tables summarize key quantitative data from preclinical studies on this compound and its analogs. These studies have been crucial in understanding the structure-activity relationships that govern both efficacy and toxicity.
Table 1: Iron Clearing Efficiency (ICE) of this compound and Analogs in Rodents
| Compound | Dose (µmol/kg) | Route | Iron Clearing Efficiency (ICE) (%) | Reference |
| This compound (DFT) | 150 | p.o. | 5.5 ± 3.2 | [2] |
| Desazadesferrithiocin (DADFT) | 150 | p.o. | 2.7 ± 0.5 | [2] |
| (S)-4'-(HO)-DADFT | 150 | p.o. | 1.1 ± 0.8 | [2] |
| (S)-4'-(CH₃O)-DADFT | 150 | p.o. | 6.6 ± 2.8 | [2] |
| Polyether Analog 8 | 300 | p.o. | 11.7 ± 1.2 | [2] |
| Polyether Analog 7 | 300 | p.o. | 26.7 ± 4.7 | [2] |
Table 2: Iron Clearing Efficiency (ICE) of this compound Analogs in Primates (Cebus apella)
| Compound | Dose (µmol/kg) | Route | Iron Clearing Efficiency (ICE) (%) | Reference |
| (S)-4'-(HO)-DADFT | 150 | p.o. | 17.8 ± 2.1 | [2] |
| 5'-hydroxy parent 8 | 150 | p.o. | 12.6 ± 3.0 | [2] |
| Methylated analog 9 | 150 | p.o. | 18.9 ± 2.3 | [2] |
| Polyether Analog 8 | 150 | p.o. | 18.0 ± 5.2 | [2] |
Detailed Experimental Protocols
In Vivo Iron Clearing Efficiency (ICE) Assessment in the Bile Duct Cannulated Rat Model
This model is a rapid and effective method for the initial screening of the efficacy of iron chelators.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for laparotomy and cannulation
-
Polyethylene tubing for cannulation
-
Metabolic cages for individual housing and sample collection
-
Fraction collector for timed bile collection
-
Test compound (this compound or analog) formulated for oral administration
-
Reagents for iron quantification in bile and urine (e.g., Ferrozine-based assay)
Procedure:
-
Animal Preparation: Anesthetize the rat and perform a midline laparotomy to expose the common bile duct.
-
Cannulation: Ligate the distal end of the bile duct and insert a polyethylene cannula into the proximal end, securing it with sutures. Exteriorize the cannula through a subcutaneous tunnel to the dorsal neck region.
-
Recovery: House the rat individually in a metabolic cage and allow for a recovery period.
-
Baseline Collection: Collect bile and urine for a 24-48 hour period prior to drug administration to establish baseline iron excretion levels.
-
Drug Administration: Administer a single oral dose of the test compound.
-
Sample Collection: Collect bile in fractions (e.g., every 3 hours) and urine (e.g., every 24 hours) for 48 hours post-administration.
-
Iron Quantification: Determine the iron concentration in the collected bile and urine samples using a validated spectrophotometric method (e.g., Ferrozine assay).
-
ICE Calculation: Calculate the Iron Clearing Efficiency (ICE) using the following formula: ICE (%) = [(Total iron excreted post-dose - Total iron excreted at baseline) / Theoretical maximal iron excretion] x 100
In Vivo Efficacy Assessment in the Iron-Overloaded Primate Model (Cebus apella)
This model more closely mimics the human condition of transfusional iron overload.
Materials:
-
Cebus apella monkeys
-
Iron dextran for induction of iron overload
-
Anesthetic for procedures
-
Metabolic cages for housing and sample collection
-
Test compound (this compound or analog) formulated for oral administration
-
Reagents for iron quantification in feces and urine
Procedure:
-
Iron Overload Induction: Induce iron overload in the monkeys by repeated intramuscular injections of iron dextran until a target serum transferrin saturation is reached (e.g., >75%).
-
Acclimatization: House the iron-overloaded monkeys in metabolic cages for an acclimatization period.
-
Baseline Collection: Collect urine and feces for several days to determine baseline iron excretion.
-
Drug Administration: Administer a single oral dose of the test compound.
-
Sample Collection: Collect urine and feces for several days post-administration.
-
Sample Processing: Homogenize and lyophilize fecal samples. Digest fecal and urine samples to liberate iron.
-
Iron Quantification: Measure the iron content in the processed samples.
-
Efficacy Evaluation: Compare the amount of iron excreted after drug administration to the baseline levels to determine the chelator's efficacy.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks related to the action of this compound.
Caption: Structure-Activity Relationship of this compound Analogs.
Caption: Experimental Workflow for Preclinical Evaluation.
Caption: Physiological Cascade of this compound Action.
Conclusion
This compound remains a pivotal molecule in the quest for effective and safe oral iron chelators. While its inherent toxicity has precluded its direct clinical use, the extensive research it has inspired has significantly advanced our understanding of the structure-activity relationships governing iron chelation and toxicity. The development of DFT analogs with improved safety profiles holds considerable promise for the management of transfusional iron overload. The experimental models and analytical methods detailed in this guide provide a framework for the continued evaluation of novel iron-chelating agents, with the ultimate goal of delivering a safe and convenient therapy to patients in need.
References
- 1. researchgate.net [researchgate.net]
- 2. Desferrithiocin Analogues and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of iron with ferrozine by flow-injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
Desferriferrithiocin as a natural product tridentate iron chelator
An In-depth Technical Guide to Desferriferrithiocin: A Natural Product Tridentate Iron Chelator
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (DFFT) is a natural product siderophore originally isolated from Streptomyces antibioticus.[1] As a tridentate chelator, it exhibits a high affinity and specificity for ferric iron (Fe³⁺), forming a stable 2:1 complex. Its oral bioavailability represented a significant advancement over earlier parenteral iron chelators. However, the clinical development of DFFT itself was halted due to significant nephrotoxicity.[1][2] This has led to extensive research into synthetic analogues designed to retain the iron-clearing efficiency of the DFFT pharmacophore while eliminating its renal toxicity. This document provides a comprehensive technical overview of DFFT, its iron chelation properties, relevant experimental protocols, and the biological pathways it influences.
Core Concepts of this compound
Chemical Structure and Natural Origin
This compound is a microbial siderophore, a class of small molecules produced by microorganisms to sequester iron from their environment.[1] Structurally, it is derived from the condensation of 3-hydroxypicolinic acid and (S)-α-methyl cysteine.[1]
Tridentate Chelation of Iron
DFFT acts as a tridentate, or three-pronged, ligand, utilizing a nitrogen atom and two oxygen atoms to coordinate with an iron atom. To satisfy the preferred hexacoordinate geometry of Fe³⁺, two molecules of DFFT wrap around a single ferric ion, forming a stable 2:1 [DFFT]₂Fe³⁺ complex.[1] This stoichiometry is a defining feature of its chelating properties.
Quantitative Data
The efficacy and binding characteristics of an iron chelator are defined by several key quantitative parameters. The following tables summarize the available data for DFFT and provide comparative values for other well-known chelators.
Table 1: Iron Binding and Stability Constants
| Chelator | Ligand Type | Stoichiometry (Chelator:Fe³⁺) | Stability Constant (log β) | pFe³⁺ Value* |
| This compound (DFFT) | Tridentate | 2:1 | logβ₂ = 42.45 (for M₂L₃)[3] | Not Reported |
| Deferoxamine (DFO) | Hexadentate | 1:1 | logβ ≈ 31-42.5[4] | ~26.6 |
| Deferasirox (Exjade) | Tridentate | 2:1 | Not Reported | ~22.5[5] |
| Deferiprone (L1) | Bidentate | 3:1 | Not Reported | ~20.6 |
*pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total iron. A higher value indicates stronger chelation under physiological conditions.[1]
Table 2: In Vivo Iron Clearing Efficiency (ICE)
Iron Clearing Efficiency (ICE) is a measure of a chelator's ability to remove iron from the body, calculated as the percentage of ligand-induced iron excretion relative to the theoretical maximum.[1]
| Chelator | Animal Model | Administration | Dose | ICE (%) |
| This compound (DFFT) | Rodent (non-iron-overloaded) | Oral | 300 µmol/kg | 5.5 ± 3.2[1] |
| This compound (DFFT) | Cebus apella Primate (iron-overloaded) | Oral | 300 µmol/kg | 16.1 ± 8.5[1] |
| DFFT Analogue (Deferitrin) | Rodent | Oral | 150 µmol/kg | < 2%[6] |
| DFFT Analogue (SPD602) | Rodent (iron-loaded) | Oral | 30 µmol/kg | 8.3 ± 2.6[1] |
Table 3: Toxicity Data
| Compound | Toxicity Profile | Key Findings |
| This compound (DFFT) | Nephrotoxic | Causes severe renal toxicity, characterized by proximal tubular epithelial necrosis.[6][7] |
| Ferrithiocin (Fe³⁺-DFFT Complex) | Cytotoxic | Causes membrane disruption and release of intracellular enzymes.[7] |
| DFFT Analogue (Deferitrin) | Nephrotoxic | Clinical trial abandoned due to renal toxicity.[7] |
Key Experimental Protocols
This section details the methodologies for critical assays used in the evaluation of this compound and its analogues.
Protocol: Determination of Iron Clearing Efficiency (ICE) in the Bile Duct-Cannulated Rat Model
This in vivo model is crucial for assessing a chelator's ability to mobilize and excrete iron via both biliary and urinary pathways.[2]
Objective: To quantify the amount of iron excreted in bile and urine following oral administration of the chelator.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are used. The common bile duct is cannulated under anesthesia to allow for the collection of bile.[8]
-
Housing: Post-surgery, rats are housed individually in metabolic cages that permit the separate collection of urine and feces. Bile is collected via a tether system connected to a fraction collector.[1]
-
Dosing: The test chelator (e.g., DFFT) is administered orally (p.o.) at a specified dose (e.g., 300 µmol/kg).
-
Sample Collection: Bile samples are collected at regular intervals (e.g., every 3 hours) for up to 48 hours. Urine is collected over 24-hour periods.[1]
-
Iron Analysis: The total iron content in the collected bile and urine samples is determined using atomic absorption spectroscopy or a colorimetric assay.
-
Calculation of ICE:
-
Calculate the total ligand-induced iron excretion by subtracting the baseline iron excretion (from control animals) from the total iron measured in treated animals.
-
Calculate the theoretical maximum iron excretion based on the stoichiometry of the chelator-iron complex (e.g., for a 2:1 tridentate chelator, 1 mmol of chelator should bind 0.5 mmol of iron).
-
ICE (%) = (Actual Ligand-Induced Iron Excretion / Theoretical Maximum Iron Excretion) x 100.
-
Protocol: In Vitro Renal Cytotoxicity Assay
This assay is used to assess the direct toxic effects of DFFT or its analogues on kidney cells.
Objective: To determine the concentration at which the test compound causes 50% cell death (IC50) in a renal cell line.
Methodology:
-
Cell Culture: A porcine (LLC-PK1) or human (HK-2) renal proximal tubular epithelial cell line is cultured to ~80% confluency in 96-well plates.[9][10]
-
Compound Preparation: A stock solution of DFFT is prepared and serially diluted to create a range of test concentrations.
-
Treatment: The culture medium is replaced with a medium containing the various concentrations of DFFT. Control wells receive the vehicle only. A positive control for toxicity (e.g., a known nephrotoxicant) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is measured using one of the following methods:
-
Neutral Red (NR) Assay: Measures the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[9]
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[10]
-
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated by plotting cell viability against the log of the compound concentration.
Signaling Pathways and Mechanism of Action
The IRE/IRP System and Cellular Iron Homeostasis
The primary mechanism of action for DFFT is the chelation of intracellular iron. This directly impacts the central regulatory system of iron metabolism: the Iron-Responsive Element (IRE) / Iron-Regulatory Protein (IRP) system.[11]
-
In Iron-Replete Cells: Intracellular iron is abundant. IRP1 assembles an iron-sulfur cluster and cannot bind to IREs. IRP2 is targeted for proteasomal degradation. This allows for the translation of ferritin mRNA (for iron storage) and the degradation of transferrin receptor (TfR1) mRNA (to reduce iron uptake).
-
In Iron-Depleted Cells (Effect of DFFT): DFFT sequesters intracellular iron, creating a state of iron deficiency. IRPs become active and bind to IREs.
-
Binding to 5' UTR IRE (e.g., Ferritin mRNA): Blocks translation, reducing the synthesis of the iron storage protein ferritin.
-
Binding to 3' UTR IRE (e.g., TfR1 mRNA): Stabilizes the transcript, increasing the synthesis of the transferrin receptor to promote iron uptake.
-
By inducing this switch, DFFT effectively mobilizes stored iron and prevents further cellular uptake, making the iron available for excretion.
Antineoplastic Activity and Cell Cycle Arrest
The iron-depleting effects of DFFT have also been explored for their antineoplastic potential. Rapidly proliferating cancer cells have a high iron requirement, making them particularly vulnerable to iron chelation. Studies have suggested that DFFT may inhibit the cell cycle in the S phase of DNA synthesis, a process highly dependent on iron-containing enzymes like ribonucleotide reductase.[4][12]
Conclusion and Future Directions
This compound remains a landmark molecule in the field of iron chelation therapy. While its inherent nephrotoxicity precludes its direct clinical use, it serves as a critical pharmacophore for the development of safer, orally active iron chelators.[1][2] Structure-activity relationship studies on DFFT analogues have demonstrated that modifications, such as the introduction of polyether fragments, can significantly reduce toxicity while maintaining or even improving iron clearing efficiency.[6] Future research will likely focus on optimizing the pharmacokinetic and toxicological profiles of these next-generation tridentate chelators, with the ultimate goal of developing a safe and effective oral treatment for transfusional iron overload.
References
- 1. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and tissue distribution of deferoxamine-based nanochelator in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of the iron-clearing properties of desferrithiocin analogues with desferrioxamine B in a Cebus monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desferrithiocin Analogues and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro cytotoxicity assay with selected chemicals using human cells to predict target-organ toxicity of liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LLC-PK1 Kidney Cytotoxicity Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Iron metabolism and the IRE/IRP regulatory system: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desacetyluvaricin induces S phase arrest in SW480 colorectal cancer cells through superoxide overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Desferriferrithiocin: A Technical Guide to its Role as a Siderophore in Microbial Iron Acquisition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient for nearly all forms of life, playing a critical role in a vast array of metabolic processes, from cellular respiration to DNA synthesis. However, the bioavailability of iron in many environments is severely limited. In an aerobic environment at physiological pH, iron predominantly exists in the insoluble ferric (Fe³⁺) state, with a concentration far below that required for microbial growth. To overcome this challenge, many microorganisms have evolved sophisticated iron acquisition systems, a cornerstone of which is the production and utilization of siderophores.
Desferriferrithiocin (DFF) is a potent iron chelator, or siderophore, originally isolated from Streptomyces antibioticus.[1] It belongs to the broader class of thiazoline-based siderophores and is notable for its high affinity and specificity for ferric iron. While extensively studied for its therapeutic potential as an iron-chelating agent in the treatment of iron overload disorders in humans, its fundamental role in microbial physiology is equally significant. This technical guide provides an in-depth exploration of DFF as a siderophore, detailing its mechanism of action, biosynthesis, transport, and its broader implications in microbial ecology and pathogenesis.
Chemical Properties and Iron Chelation
This compound is a tricoordinate ligand, meaning it uses three coordination sites to bind to a metal ion. Its structure is derived from the condensation of 3-hydroxypicolinic acid and (S)-α-methyl cysteine.[1] In the presence of ferric iron, two DFF molecules coordinate with a single Fe³⁺ ion to form a stable 2:1 octahedral complex, known as ferrithiocin.[1]
The high affinity of DFF for ferric iron is a key characteristic of its function as a siderophore. This affinity allows it to effectively scavenge iron from the environment and even from host iron-binding proteins like transferrin and lactoferrin.
Quantitative Data on Iron Binding
The iron-binding properties of siderophores can be quantified to compare their effectiveness. Key parameters include the formation constant (β) and the pM value. The pM value represents the negative logarithm of the free Fe³⁺ concentration at a defined pH and concentration of the chelator and iron, providing a standardized measure of iron sequestering efficacy under physiological conditions.[1]
| Parameter | Value | Reference |
| Ligand to Iron Stoichiometry | 2:1 | [1] |
| Overall Formation Constant (β₂) for [Fe(DFF)₂] | 4 x 10²⁹ M⁻² | [1] |
Biosynthesis of this compound
The biosynthesis of siderophores is a tightly regulated process, typically induced under iron-limiting conditions. In bacteria, the genes responsible for siderophore biosynthesis are often organized in biosynthetic gene clusters (BGCs). While the specific BGC for this compound in Streptomyces antibioticus has not been definitively characterized in the available literature, its chemical structure suggests a biosynthetic pathway involving Non-Ribosomal Peptide Synthetases (NRPSs) or a hybrid NRPS/Polyketide Synthase (PKS) system.
NRPSs are large, modular enzymes that synthesize peptides without the use of a ribosome template. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. The biosynthesis of DFF from its precursors, 3-hydroxypicolinic acid and (S)-α-methyl cysteine, would likely involve the activation of these precursors and their subsequent condensation, cyclization, and modification by a dedicated NRPS or a similar enzymatic assembly line.
Proposed Biosynthetic Pathway
The following diagram illustrates a plausible, though not yet experimentally verified, biosynthetic pathway for this compound, drawing parallels with known NRPS-mediated siderophore syntheses.
Caption: Hypothetical biosynthetic pathway of this compound via NRPS.
Mechanism of Iron Acquisition
The acquisition of iron via this compound is a multi-step process that involves its secretion, chelation of extracellular iron, and the subsequent uptake of the iron-siderophore complex.
-
Secretion: Under iron-depleted conditions, Streptomyces antibioticus synthesizes and secretes DFF into the extracellular environment.
-
Iron Chelation: DFF scavenges ferric iron from the surroundings, forming the stable ferrithiocin complex.
-
Uptake of Ferric-DFF: The ferrithiocin complex is recognized by specific receptors on the bacterial cell surface. As Streptomyces are Gram-positive bacteria, the transport of the ferric-siderophore complex across the single cell membrane is likely mediated by an ATP-binding cassette (ABC) transporter system.
Signaling Pathway for Iron Acquisition
The following diagram illustrates the general mechanism of DFF-mediated iron uptake in a Gram-positive bacterium like Streptomyces.
Caption: DFF-mediated iron acquisition in Gram-positive bacteria.
Experimental Protocols
Siderophore Production Assay (Chrome Azurol S - CAS Assay)
This is a universal method for detecting siderophore production. The assay is based on the principle that siderophores will remove iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange/yellow.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
PIPES buffer
-
Nutrient agar or other suitable growth medium
-
Sterile petri dishes
-
Acid-washed glassware
Protocol:
-
Preparation of CAS solution: Dissolve CAS in deionized water.
-
Preparation of iron solution: Dissolve FeCl₃·6H₂O in 10 mM HCl.
-
Preparation of HDTMA solution: Dissolve HDTMA in deionized water.
-
Preparation of CAS assay solution: Slowly mix the iron solution with the CAS solution, then slowly add the HDTMA solution while stirring. The solution should turn blue. Add PIPES buffer and adjust the pH. Autoclave the final solution.
-
Preparation of CAS agar plates: Autoclave the desired growth medium. Cool to approximately 50°C. Add the sterile CAS assay solution to the molten agar and mix gently to avoid bubbles. Pour the mixture into sterile petri dishes.
-
Inoculation: Inoculate the test bacterium onto the center of the CAS agar plate.
-
Incubation: Incubate the plates under appropriate growth conditions.
-
Observation: Siderophore production is indicated by the formation of a colored halo (orange, yellow, or purple) around the bacterial growth.
Experimental Workflow for CAS Assay
Caption: Workflow for the Chrome Azurol S (CAS) siderophore assay.
Iron Uptake Assay using Radiolabeled Iron (⁵⁵Fe)
This method allows for the direct quantification of iron uptake mediated by a siderophore.
Materials:
-
⁵⁵FeCl₃
-
This compound (purified)
-
Bacterial culture grown in iron-depleted medium
-
Buffer (e.g., Tris-HCl)
-
Scintillation fluid and vials
-
Scintillation counter
-
Filtration apparatus with appropriate filters (e.g., 0.45 µm)
Protocol:
-
Preparation of ⁵⁵Fe-DFF: Incubate ⁵⁵FeCl₃ with an excess of DFF in buffer to ensure complete chelation.
-
Bacterial Culture Preparation: Grow the test bacteria in an iron-deficient medium to induce the expression of siderophore uptake systems. Harvest the cells by centrifugation, wash with buffer, and resuspend to a known cell density.
-
Uptake Experiment: Add the ⁵⁵Fe-DFF complex to the bacterial suspension to initiate the uptake. At various time points, take aliquots of the suspension.
-
Quenching and Filtration: Stop the uptake by rapidly filtering the aliquots through a membrane filter and washing with cold buffer to remove extracellular ⁵⁵Fe-DFF.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of iron uptake per unit of cells.
Note: This is a generalized protocol. Specific parameters such as incubation times, temperatures, and concentrations of cells and the ⁵⁵Fe-DFF complex should be optimized for the specific bacterial strain being studied.
Role in Microbial Ecology and Pathogenesis
The ability to produce and utilize potent siderophores like DFF provides a significant competitive advantage to microorganisms in iron-limited environments. By efficiently sequestering scarce iron, Streptomyces antibioticus can thrive and potentially outcompete other microbes in its niche.
Furthermore, some bacteria can utilize siderophores produced by other species, a phenomenon known as xenosiderophore utilization. While there is limited specific information on DFF being used as a xenosiderophore, it is a plausible mechanism by which other bacteria could acquire iron in a Streptomyces-rich environment.
In the context of pathogenesis, siderophore production is a well-established virulence factor for many pathogenic bacteria. By wresting iron from the host, siderophores enable pathogens to proliferate and cause disease. While Streptomyces antibioticus is not a primary pathogen, the potential for pathogenic bacteria to utilize DFF as a xenosiderophore could have implications for polymicrobial infections.
Conclusion and Future Directions
This compound stands as a compelling example of a microbial siderophore, showcasing high-affinity iron chelation and a central role in microbial iron acquisition. While its therapeutic applications have been a major focus of research, a deeper understanding of its biosynthesis, transport, and ecological role is crucial. Future research should aim to definitively identify and characterize the DFF biosynthetic gene cluster in Streptomyces antibioticus and the specific transport proteins involved in ferric-DFF uptake. Such studies will not only illuminate the fundamental biology of this important siderophore but may also open new avenues for the development of novel antimicrobial agents that target these essential iron acquisition pathways.
References
Preliminary In Vitro Efficacy of Desferriferrithiocin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the efficacy of Desferriferrithiocin (DFT), a potent iron chelator. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development in the field of iron chelation therapy.
Data Presentation
The following tables summarize the key quantitative findings from in vitro studies on this compound's efficacy.
Table 1: Antineoplastic Activity of this compound in Hepatocellular Carcinoma (HCC) Cell Lines
| Compound | IC50 (µM) | Cell Line | Reference |
| This compound (DFT) | ~40 | Hepatocellular Carcinoma (HCC) | [1] |
| Desferrioxamine (DFO) | 110-210 | Hepatocellular Carcinoma (HCC) | [1] |
Table 2: Efficacy in Cellular Iron Mobilization
| Compound | Efficacy in Reducing Hepatocyte Iron | Method | Reference |
| This compound (DFT) | More effective than Desferrioxamine or Pyridoxal Isonicotinyl Hydrazone | Assessed by effects on transferrin and iron uptake and mobilization from rat hepatocytes in culture using doubly labelled transferrin (¹²⁵I and ⁵⁹Fe).[2] | [2] |
Experimental Protocols
The following sections detail the generalized methodologies for key in vitro experiments to assess the efficacy of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Cellular Iron Mobilization Assay in Cultured Hepatocytes
This protocol outlines the measurement of iron mobilization from pre-loaded cultured hepatocytes.
Objective: To quantify the ability of this compound to remove intracellular iron.
Materials:
-
Cultured rat hepatocytes
-
Transferrin doubly labelled with ¹²⁵I and ⁵⁹Fe
-
Culture medium
-
This compound (DFT) solution of desired concentrations
-
Control chelator solution (e.g., Desferrioxamine)
-
Scintillation counter and Gamma counter
Procedure:
-
Cell Culture: Culture rat hepatocytes to confluency in appropriate culture vessels.
-
Iron Loading: Incubate the hepatocytes with culture medium containing ¹²⁵I and ⁵⁹Fe labelled transferrin to allow for iron uptake. The duration of incubation should be sufficient to achieve significant intracellular iron levels.
-
Washing: After the loading period, wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove extracellular iron.
-
Chelator Treatment: Incubate the iron-loaded hepatocytes with fresh culture medium containing various concentrations of DFT. Include a negative control (medium only) and a positive control (e.g., Desferrioxamine).
-
Sample Collection: At specified time points, collect the culture medium (supernatant) and lyse the cells to collect the intracellular fraction.
-
Quantification: Measure the radioactivity (⁵⁹Fe and ¹²⁵I) in both the supernatant and the cell lysate using a gamma counter and scintillation counter, respectively.
-
Analysis: Calculate the percentage of ⁵⁹Fe mobilized from the cells into the culture medium for each treatment condition. Compare the efficacy of DFT with the control chelator.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a given cell line.[3][4][5][6][7]
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Selected cell line (e.g., Hepatocellular Carcinoma cells)
-
Complete culture medium
-
This compound (DFT) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of DFT in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for DFT).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each DFT concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the DFT concentration and fitting the data to a dose-response curve.
Inhibition of Transferrin-Bound Iron (⁵⁹Fe) Uptake
This protocol details the method to assess the effect of this compound on the uptake of iron from transferrin by cultured cells.
Objective: To determine if this compound can inhibit the cellular uptake of iron from transferrin.
Materials:
-
Cultured cells (e.g., hepatoma cells)
-
Transferrin labelled with ⁵⁹Fe
-
Culture medium
-
This compound (DFT) solution of desired concentrations
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the selected cells to a suitable confluency in culture plates.
-
Pre-treatment: Incubate the cells with culture medium containing various concentrations of DFT for a short period.
-
Iron Uptake: Add ⁵⁹Fe-labelled transferrin to the wells and incubate for a defined period to allow for iron uptake.
-
Washing: After incubation, wash the cells extensively with ice-cold PBS to remove extracellular ⁵⁹Fe-transferrin.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Analysis: Calculate the rate of ⁵⁹Fe uptake for each DFT concentration and compare it to the control (no DFT treatment). A decrease in ⁵⁹Fe uptake would indicate an inhibitory effect of DFT.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows relevant to the in vitro study of this compound.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Desferriferrithiocin Platform: A Deep Dive into Structure-Activity Relationships for Novel Iron Chelators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of safe and effective oral iron chelators has led researchers to explore a multitude of chemical scaffolds. Among these, the desferriferrithiocin (DFFT) platform has emerged as a particularly promising starting point for the development of therapeutics to treat iron overload disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies that have been instrumental in transforming the naturally occurring siderophore, this compound, from a potent but toxic lead into clinically evaluated drug candidates.
Introduction: The Promise and Peril of this compound
This compound (DFFT), a tridentate iron chelator of microbial origin, garnered significant attention due to its high affinity and selectivity for Fe(III) and, most notably, its oral bioavailability.[1] Early studies in rodents and primates confirmed its exceptional iron clearing efficiency (ICE). However, the initial enthusiasm was tempered by the discovery of significant renal toxicity associated with the parent compound, precluding its direct clinical use.[1][2] This pivotal challenge set the stage for extensive SAR studies aimed at decoupling the desirable iron chelation properties from the detrimental nephrotoxic effects.
The core structure of DFFT, characterized by a thiazoline ring, a pyridine ring, and a critical stereocenter, has been the subject of systematic modification. These studies have yielded a wealth of data, providing a clear roadmap for designing safer and more efficacious DFFT-based iron chelators.
Core Structural Requirements for Activity
Through meticulous investigation, several key structural features of the DFFT scaffold have been identified as crucial for its iron-chelating activity:
-
The Thiazoline Ring: This heterocyclic moiety is indispensable for the molecule's activity. Any alterations to this ring system have consistently resulted in a significant loss of iron clearing efficacy.[3]
-
The (S)-Configuration at C-4: The stereochemistry at the C-4 position of the thiazoline ring is optimal for potent iron chelation. While the (R)-epimer does exhibit some activity, it is considerably less effective than the natural (S)-enantiomer.[3]
-
Aromatic Hydroxyl and Thiazoline Carboxyl Groups: These two functional groups are central to the iron-coordinating properties of the DFFT platform.[4] They act as the key points of interaction with the ferric ion, forming a stable complex that can be excreted from the body.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data from various SAR studies, focusing on the key metrics of Iron Clearing Efficiency (ICE) and toxicity. ICE is a measure of the amount of iron excreted from the body following administration of the chelator.
| Compound | Modification | Rodent ICE (%) | Primate ICE (%) | Toxicity Notes |
| This compound (DFFT) | Parent Compound | High | 16.1 ± 8.5[1] | Severe nephrotoxicity in rats.[1][2] |
| Desazadesferrithiocin (DADFT) | Removal of the aromatic nitrogen | - | - | Reduced toxicity compared to DFFT.[5][6] |
| (S)-4'-Hydroxy-DADFT | 4'-Hydroxylation of DADFT | 1.1 ± 0.8[1] | 16.8 ± 7.2[1] | Dramatically reduced toxicity compared to DFFT and DADFT.[3] |
| 3,6-Dioxaheptyloxy DADFT Analog | Polyether side chain at the 3'-position of DADFT | 26.7 ± 4.7[1] | 26.3 ± 9.9[1] | Excellent iron clearing properties with little to no impact on renal function. |
| 3,6,9-Trioxadecyloxy DADFT Analog | Longer polyether side chain | 5.5 ± 1.9[1] | 25.4 ± 7.4[1] | Favorable toxicity profile. |
| Desmethyl this compound | Removal of the methyl group | - | - | Did not show significant toxic side effects in rodents. |
| Desazadesmethyl-5,5-dimethyl this compound | Modifications to the DADFT core | - | - | Exhibited severe gastrointestinal toxicity in rodents. |
Experimental Protocols
General Synthesis of Desazadesferrithiocin (DADFT) Analogs
The synthesis of DADFT analogs typically involves a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step protocol for a specific analog, such as (S)-4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid, please refer to the primary literature.
In Vivo Iron Chelation Studies in the Bile Duct Cannulated Rat Model
The bile duct cannulated rat model is a crucial tool for evaluating the efficacy and excretion pathways of iron chelators.[4]
Protocol Overview:
-
Animal Preparation: Male Sprague-Dawley rats are typically used. The common bile duct is surgically cannulated to allow for the collection of bile.
-
Drug Administration: The test compound (DFFT analog) is administered orally, typically by gavage, as a sodium salt solution or suspension.
-
Sample Collection: Urine and feces are collected at regular intervals (e.g., every 24 hours) for a period of several days before and after drug administration. Bile is also collected continuously.
-
Iron Analysis: The iron content in the collected urine, feces, and bile samples is determined using methods such as atomic absorption spectroscopy.
-
Calculation of Iron Clearing Efficiency (ICE): The ICE is calculated as the percentage of the administered dose of the chelator that is excreted as the iron complex.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of DFFT and its analogs is the chelation of excess iron, thereby preventing it from participating in harmful Fenton reactions that generate reactive oxygen species. The resulting iron-chelator complex is then excreted from the body.
The regulation of cellular iron homeostasis is a complex process governed by the interplay of several proteins, most notably the Iron Regulatory Proteins (IRP1 and IRP2). These proteins bind to iron-responsive elements (IREs) on the messenger RNA (mRNA) of key proteins involved in iron metabolism, such as ferritin (iron storage) and the transferrin receptor (iron uptake).
While the direct interaction of DFFT analogs with IRPs is an area of ongoing research, their ability to reduce the intracellular labile iron pool is expected to indirectly influence the activity of these regulatory proteins. A decrease in intracellular iron would lead to the activation of IRPs, resulting in decreased synthesis of ferritin and increased synthesis of the transferrin receptor, in an attempt to restore cellular iron levels.
Conclusion and Future Directions
The systematic SAR studies of the this compound platform have been a resounding success, demonstrating that rational drug design can overcome the inherent toxicity of a promising natural product. The key takeaways from this extensive research are:
-
Preservation of the Core Pharmacophore: The thiazoline ring and key functional groups are essential for activity.
-
Toxicity Mitigation through Peripheral Modifications: Hydroxylation of the aromatic ring and the introduction of polyether side chains have proven to be highly effective strategies for reducing nephrotoxicity.
-
The Importance of In Vivo Models: The use of relevant animal models, such as the bile duct cannulated rat and iron-overloaded primates, has been critical in guiding the selection of clinical candidates.
Future research in this area will likely focus on further refining the pharmacokinetic and pharmacodynamic properties of the most promising analogs, as well as exploring their potential in other indications where iron dysregulation plays a role. The story of this compound serves as a powerful case study in the field of medicinal chemistry, illustrating the journey from a toxic natural product to a viable therapeutic platform.
References
- 1. Iron chelation studies using desferrioxamine and the potential oral chelator, 1,2-dimethyl-3-hydroxypyrid-4-one, in normal and iron loaded rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Iron chelation studies using desferrioxamine and the potential oral chelator, 1,2-dimethyl-3-hydroxypyrid-4-one, in normal and iron loaded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian iron metabolism and its control by iron regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron regulatory protein 1 is not required for the modulation of ferritin and transferrin receptor expression by iron in a murine pro-B lymphocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of iron absorption by rat bioassay. Evaluation of methods of dosing 59Fe on radioiron absorption from plant diets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Physicochemical Landscape of Desferriferrithiocin and its Analogues: A Technical Guide for Drug Development
For Immediate Release
A comprehensive technical guide detailing the core physicochemical properties of the promising iron chelator Desferriferrithiocin (DFFT) and its synthetic analogues. This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for iron overload disorders.
Iron, an element indispensable for numerous physiological processes, can become a potent toxin when present in excess. Iron overload is a debilitating condition associated with hereditary hemochromatosis and frequent blood transfusions required for treating disorders like β-thalassemia and sickle cell disease. The development of orally active and non-toxic iron chelators is a paramount objective in medicinal chemistry. This compound (DFFT), a natural siderophore, has emerged as a promising scaffold for the design of such therapeutic agents. This technical guide provides an in-depth analysis of the physicochemical properties of DFFT and its analogues, offering critical insights for their rational design and development.
Physicochemical Properties: A Comparative Analysis
The therapeutic efficacy and safety of an iron chelator are intrinsically linked to its physicochemical characteristics. Properties such as lipophilicity, solubility, and stability govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate. While extensive quantitative data for a wide range of DFFT analogues remains to be systematically compiled in the public domain, this guide presents the available information to facilitate a comparative understanding.
Lipophilicity
Lipophilicity, a crucial determinant of a drug's ability to cross biological membranes, is often expressed as the logarithm of the partition coefficient (logP) or the apparent partition coefficient (log Papp) at a specific pH. The lipophilicity of DFFT analogues has been a key focus of optimization to enhance oral bioavailability and modulate toxicity.
Table 1: Apparent Partition Coefficients (log Papp) of Selected Desazadesferrithiocin Analogues
| Compound | R | log Papp |
| 4'-O-methyl | H | -0.70 |
| 4'-O-ethyl | H | -0.25 |
| 4'-O-propyl | H | 0.25 |
| 4'-O-butyl | H | 0.78 |
| 4'-O-pentyl | H | 1.28 |
| 4'-O-hexyl | H | 1.81 |
| 4'-O-heptyl | H | 2.34 |
| 4'-O-octyl | H | 2.87 |
| 5'-O-methyl | H | -0.65 |
| 5'-O-ethyl | H | -0.18 |
| 5'-O-propyl | H | 0.32 |
| 5'-O-butyl | H | 0.85 |
| Data sourced from studies on 4'-O-alkylated and 5'-O-alkylated (S)-4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid and (S)-4,5-dihydro-2-(2,5-dihydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid ligands. |
Solubility
Stability
The chemical stability of a drug substance under various environmental conditions (e.g., pH, temperature, light) is critical for its shelf-life and in vivo performance. Detailed stability studies, including the determination of degradation kinetics and identification of degradation products, are essential components of drug development. While specific stability profiles for DFFT analogues are not extensively published, it is known that the stability of iron chelators can be influenced by pH, with many exhibiting greater stability in acidic to neutral conditions.
pKa
The acid dissociation constant (pKa) determines the ionization state of a molecule at a given pH, which in turn influences its solubility, lipophilicity, and ability to interact with biological targets. The pKa values of the ionizable groups in DFFT and its analogues are crucial for understanding their chelation chemistry and pharmacokinetic behavior. However, a comprehensive list of experimentally determined pKa values for this class of compounds is not currently available in the literature.
Experimental Protocols
The accurate determination of physicochemical properties relies on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments relevant to the characterization of DFFT and its analogues.
Determination of Apparent Partition Coefficient (log Papp) by Shake-Flask Method
Objective: To determine the lipophilicity of a compound by measuring its distribution between an aqueous and an organic phase at a physiological pH.
Materials:
-
Test compound (DFFT analogue)
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Shaker
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a known volume of the stock solution to a centrifuge tube containing a biphasic system of n-octanol and PBS (pH 7.4) at a defined volume ratio (e.g., 1:1).
-
Securely cap the tubes and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the tubes on a shaker and agitate for a sufficient time (e.g., 24 hours) to allow for the partitioning equilibrium to be reached.
-
After shaking, centrifuge the tubes to achieve complete phase separation.
-
Carefully collect aliquots from both the n-octanol and the aqueous (PBS) phases.
-
Determine the concentration of the test compound in each phase using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Calculate the log Papp value using the following formula: log Papp = log ([Concentration in n-octanol] / [Concentration in aqueous phase])
Workflow for log Papp Determination
Protocol for Solubility Determination
Objective: To determine the aqueous solubility of a compound.
Materials:
-
Test compound
-
Water (or relevant buffer)
-
Scintillation vials or similar containers
-
Shaker or rotator at a controlled temperature
-
Filtration device (e.g., 0.45 µm syringe filter)
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous medium (e.g., water, buffer).
-
Seal the vial and place it on a shaker/rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the suspension for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Filter an aliquot of the supernatant through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent if necessary.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
The determined concentration represents the equilibrium solubility of the compound.
Protocol for Stability Assessment at Different pH and Temperatures
Objective: To evaluate the chemical stability of a compound under various pH and temperature conditions.
Materials:
-
Test compound
-
Buffers of different pH values (e.g., pH 2, 4, 7, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system with a stability-indicating method
Procedure:
-
Prepare stock solutions of the test compound.
-
Dilute the stock solution into buffers of different pH values to a known final concentration.
-
Divide each pH solution into aliquots and store them at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect any degradation products.
-
Plot the natural logarithm of the remaining concentration versus time for each condition.
-
The degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) can be calculated as 0.693/k for a first-order reaction.
Signaling Pathways and Mechanism of Action
The biological effects of this compound and its analogues are primarily mediated through their ability to chelate iron, thereby modulating iron-dependent cellular processes. Two key signaling pathways are of particular relevance: the Iron-Responsive Element/Iron-Regulatory Protein (IRE/IRP) system and the Hypoxia-Inducible Factor (HIF) signaling pathway.
Modulation of the IRE/IRP Regulatory System
The IRE/IRP system is a central post-transcriptional regulatory network that maintains cellular iron homeostasis. Iron Regulatory Proteins (IRP1 and IRP2) bind to Iron-Responsive Elements (IREs), which are stem-loop structures found in the untranslated regions (UTRs) of mRNAs encoding proteins involved in iron metabolism.
By chelating intracellular iron, DFFT and its analogues create a state of perceived iron deficiency. This leads to the activation of IRPs, which then bind to IREs, resulting in:
-
Stabilization of Transferrin Receptor 1 (TfR1) mRNA: IRP binding to the IREs in the 3'-UTR of TfR1 mRNA protects it from degradation, leading to increased synthesis of the transferrin receptor and enhanced iron uptake.
-
Repression of Ferritin Translation: IRP binding to the IRE in the 5'-UTR of ferritin mRNA blocks its translation, thereby reducing the synthesis of this iron storage protein.
Activation of the HIF-1α Signaling Pathway
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia). The stability of HIF-1α is controlled by prolyl hydroxylase domain (PHD) enzymes, which require oxygen and iron (Fe²⁺) as co-factors to hydroxylate HIF-1α, targeting it for proteasomal degradation.
Iron chelators like DFFT can mimic a hypoxic state by depleting the intracellular labile iron pool, thereby inhibiting the activity of the iron-dependent PHD enzymes. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various target genes involved in angiogenesis, erythropoiesis, and glucose metabolism. This mechanism is also implicated in the protective effects of some iron chelators in ischemic conditions.
Conclusion
This compound and its analogues represent a promising class of orally active iron chelators. A thorough understanding of their physicochemical properties is fundamental to the successful development of safe and effective drugs for the treatment of iron overload disorders. This technical guide has summarized the available data on the lipophilicity, solubility, stability, and pKa of these compounds, and has provided detailed experimental protocols for their determination. Furthermore, the intricate interplay between these chelators and key cellular signaling pathways, namely the IRE/IRP system and HIF-1α signaling, has been elucidated. It is anticipated that this guide will serve as a valuable resource for the scientific community, fostering further research and innovation in the field of iron chelation therapy. Future work should focus on generating comprehensive, quantitative physicochemical data for a broader range of DFFT analogues to establish robust structure-activity and structure-property relationships, which will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.
Methodological & Application
Application Notes and Protocols for the Synthesis and Research of Desferriferrithiocin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, evaluation, and cellular effects of Desferriferrithiocin (DFFT) and its analogues, a promising class of orally active iron chelators. The detailed protocols are intended to guide researchers in the development and investigation of these compounds for potential therapeutic applications in iron overload disorders.
Introduction
Iron overload, a consequence of genetic disorders or repeated blood transfusions, can lead to severe organ damage due to the catalytic role of iron in the formation of reactive oxygen species. Iron chelation therapy is the standard of care to mitigate this iron-induced toxicity. This compound (DFFT), a natural siderophore, and its synthetic analogues have emerged as a significant area of research due to their potential as orally bioavailable iron chelators.[1] However, the clinical development of DFFT itself was hampered by nephrotoxicity.[2] This has led to extensive structure-activity relationship (SAR) studies to develop analogues with improved safety profiles while maintaining or enhancing iron clearing efficiency (ICE).[2]
This document outlines the synthetic strategies for creating DFFT analogues, protocols for their evaluation in preclinical models, and insights into their effects on cellular signaling pathways.
Data Presentation: Iron Clearing Efficiency of DFFT Analogues
The following tables summarize the iron clearing efficiency (ICE) of various DFFT analogues in preclinical models. ICE is a measure of the amount of iron excreted following administration of a chelator, expressed as a percentage of the total iron binding capacity of the administered dose.
| Analogue | Animal Model | Administration Route | Dose (µmol/kg) | Iron Clearing Efficiency (ICE %) | Reference |
| Desferrithiocin (DFT) | Non-iron-overloaded Rat | Oral (p.o.) | 300 | High, but with nephrotoxicity | [2] |
| Deferitrin ((S)-4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid) | Non-iron-overloaded Rat | Oral (p.o.) | 300 | 1.1 | |
| (S)-4,5-dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid (Analogue 9) | Iron-overloaded Primate (Cebus apella) | Oral (p.o.) | 150 | ~11 | [3] |
| (S)-4,5-dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid (Analogue 9) | Non-iron-overloaded Rat | Oral (p.o.) | 300 | ~18 | [3] |
| (S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid (Analogue 2) | Non-iron-overloaded Rat | Oral (p.o.) | 300 | 10.2 ± 1.5 | [4] |
| (S)-4,5-dihydro-2-[2-hydroxy-3-(3,6-dioxaheptyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid (Analogue 3) | Non-iron-overloaded Rat | Oral (p.o.) | 150 | 18.7 ± 2.9 | [4] |
Experimental Protocols
Synthesis of a Desazadesferrithiocin (DADFT) Analogue: (S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid (Analogue 2)
This protocol describes a representative synthesis of a DADFT analogue with a polyether chain, which has been shown to reduce toxicity.[4]
Workflow for the Synthesis of Analogue 2
Caption: Synthetic workflow for a DADFT analogue.
Materials:
-
Ethyl (S)-2-(2,4-dihydroxyphenyl)-4,5-dihydro-4-methyl-4-thiazolecarboxylate
-
Tri(ethylene glycol) monomethyl ether tosylate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Alkylation:
-
To a solution of ethyl (S)-2-(2,4-dihydroxyphenyl)-4,5-dihydro-4-methyl-4-thiazolecarboxylate in acetone, add tri(ethylene glycol) monomethyl ether tosylate (1.3 equivalents) and potassium carbonate (2.1 equivalents).
-
Reflux the mixture for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the ethyl ester of Analogue 2.[4]
-
-
Saponification:
-
Dissolve the purified ethyl ester in a mixture of methanol and water.
-
Add a 1M solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Analogue 2.[4]
-
Evaluation of Iron Clearing Efficiency in the Bile Duct-Cannulated Rat Model
This protocol is a standard method for assessing the efficacy of iron chelators.[5]
Workflow for ICE Evaluation in Rats
Caption: Workflow for assessing iron clearing efficiency.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Metabolic cages
-
Surgical instruments for cannulation
-
Polyethylene tubing for cannulation
-
DFFT analogue to be tested
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for iron analysis
Procedure:
-
Animal Preparation:
-
Acclimatize rats in metabolic cages for at least 3 days prior to surgery.
-
Perform bile duct cannulation surgery under anesthesia. The cannula is externalized to allow for bile collection.
-
Allow a post-operative recovery period of 48 hours.
-
-
Experimental Procedure:
-
Collect baseline bile and urine samples for 24 hours before drug administration.
-
Administer the DFFT analogue orally by gavage at the desired dose.
-
Collect bile and urine samples at specified intervals (e.g., every 6 hours) for 24-48 hours post-administration.
-
Measure the volume of each bile and urine sample.
-
-
Iron Analysis and ICE Calculation:
-
Determine the iron concentration in the collected bile and urine samples using AAS or ICP-MS.
-
Calculate the total amount of iron excreted in bile and urine during the collection period.
-
Subtract the baseline iron excretion from the post-treatment excretion to determine the chelator-induced iron excretion.
-
Calculate the Iron Clearing Efficiency (ICE) using the following formula:
-
ICE (%) = [(Total iron excreted post-dose - Total iron excreted baseline) / (Dose of chelator in mg / Molecular weight of chelator * number of iron binding sites * atomic weight of iron)] * 100
-
-
Assessment of Nephrotoxicity
This protocol outlines the key steps to evaluate the potential kidney toxicity of DFFT analogues.
Procedure:
-
Animal Dosing:
-
Administer the DFFT analogue to rats or mice daily for a specified period (e.g., 7-14 days) at various dose levels. Include a vehicle control group.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples for serum chemistry analysis.
-
Collect urine samples for urinalysis.
-
Euthanize the animals and collect the kidneys for histopathological examination.
-
-
Analysis:
-
Serum Chemistry: Measure blood urea nitrogen (BUN) and serum creatinine levels. Elevated levels are indicative of kidney dysfunction.
-
Urinalysis: Analyze urine for markers of kidney damage such as proteinuria and glucosuria.
-
Histopathology: Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine the sections under a microscope for signs of tubular damage, necrosis, or other abnormalities.
-
Application Notes: Cellular Effects of this compound Analogues
Beyond their primary role in iron chelation, DFFT analogues can influence various cellular processes. Understanding these effects is crucial for a comprehensive evaluation of their therapeutic potential and safety.
Modulation of Intracellular Calcium Signaling
Iron chelation has been shown to impact intracellular calcium ([Ca²⁺]i) homeostasis. Studies with iron chelators like desferrioxamine (DFO) have demonstrated that iron depletion can lead to an increase in [Ca²⁺]i.[1] This effect may be relevant to the anti-proliferative and pro-apoptotic effects of some iron chelators in cancer cells.[1]
Signaling Pathway: Iron Chelation and Calcium
References
- 1. Modulation of iron metabolism by iron chelation regulates intracellular calcium and increases sensitivity to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Testing of Non-Nephrotoxic Desazadesferrithiocin Polyether Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application of Desferriferrithiocin in Transfusional Iron Overload Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfusional iron overload is a serious complication in patients with chronic anemias, such as β-thalassemia and myelodysplastic syndromes, who require regular red blood cell transfusions. Each unit of transfused blood introduces a significant iron burden (approximately 200-250 mg) that the body has no physiological means to excrete[1][2]. This excess iron accumulates in vital organs, including the liver, heart, and endocrine glands, leading to significant morbidity and mortality if left untreated[1][3]. Iron chelation therapy is the cornerstone of managing transfusional iron overload, with the goal of removing excess iron from the body.
Desferriferrithiocin (DFFT) is a naturally occurring siderophore that has garnered significant interest as a potential oral iron chelator. Unlike the standard parenteral chelator Desferoxamine (DFO), which suffers from poor oral bioavailability and requires burdensome subcutaneous infusions, DFFT and its analogues are being investigated for their ability to be administered orally, offering a significant improvement in patient compliance and quality of life[1][4]. This document provides detailed application notes and protocols for the use of DFFT in preclinical transfusional iron overload models.
Mechanism of Action
This compound is a tridentate chelator, meaning three DFFT molecules are required to bind a single ferric iron (Fe³⁺) atom. It primarily chelates non-transferrin-bound iron (NTBI), a toxic form of iron that circulates in the plasma during iron overload, and can also mobilize iron from ferritin, the body's primary iron storage protein[2][5]. The resulting iron-DFFT complex is then excreted from the body. Studies with DFFT analogues have shown that the primary route of excretion is through the bile into the feces[1][2].
The regulation of systemic iron homeostasis is primarily controlled by the hepcidin-ferroportin axis. Hepcidin, a peptide hormone synthesized in the liver, downregulates ferroportin, the sole known cellular iron exporter. In iron overload, hepcidin expression is expected to be high to limit further iron absorption and release into the circulation[1][6][7]. By reducing the body's iron burden, it is hypothesized that DFFT can modulate this pathway, leading to a normalization of iron metabolism.
Quantitative Data on the Efficacy of this compound and its Analogues
The efficacy of iron chelators is often quantified by their Iron Clearing Efficiency (ICE), which is the percentage of ligand-induced iron excretion relative to the theoretical iron excretion possible by the administered dose.
| Compound | Animal Model | Dosing | Efficacy | Reference |
| This compound (DFFT) | Ferrocene-loaded rat | Not specified | 37% reduction in liver iron levels over two weeks | [8] |
| Desmethyl-DFFT-D | Ferrocene-loaded rat | Not specified | 65% reduction in liver iron levels over two weeks | [8] |
| Desmethyl-DFFT-L | Ferrocene-loaded rat | Not specified | 59% reduction in liver iron levels over two weeks | [8] |
| DFFT Analogue | Iron-loaded rat | 30 μmol/kg (oral) | ICE: 8.3 ± 2.6% | [1] |
| DFFT Analogue | Non-iron-overloaded, bile duct-cannulated rat | 300 μmol/kg (oral) | ~90% of chelated iron excreted in bile | [1][2] |
Experimental Protocols
Protocol 1: Induction of Dietary Iron Overload in Rats
This protocol describes the induction of hepatic iron overload in a rat model using a diet supplemented with 3,5,5-trimethylhexanoyl ferrocene (TMH-ferrocene). This model effectively increases hepatic ferritin and iron levels[5][9].
Materials:
-
Male Wistar rats
-
Standard rodent chow
-
3,5,5-trimethylhexanoyl ferrocene (TMH-ferrocene)
-
Corn oil or other suitable vehicle
-
Metabolic cages for urine and feces collection
Procedure:
-
House male Wistar rats individually in a controlled environment.
-
Prepare the iron-overload diet by mixing TMH-ferrocene into the standard rodent chow at a concentration of 0.5% (w/w)[9][10]. The TMH-ferrocene can be first dissolved in a small amount of corn oil to ensure even distribution in the feed.
-
Feed the rats with the TMH-ferrocene supplemented diet for a period of 4 to 10 weeks to achieve significant iron loading in the liver[9].
-
House the animals in metabolic cages to allow for the collection of urine and feces for baseline iron excretion analysis before commencing chelation therapy.
-
At the end of the study, euthanize the animals and collect liver tissue for iron quantification.
Iron Quantification:
-
Liver iron concentration (LIC) can be determined by atomic absorption spectroscopy (AAS) after acid digestion of the tissue[2].
-
Alternatively, non-invasive methods like Magnetic Resonance Imaging (MRI) can be used to estimate LIC[3][11].
Protocol 2: Oral Administration of this compound and Efficacy Assessment
This protocol outlines the procedure for administering DFFT orally to iron-overloaded rats and assessing its iron chelation efficacy.
Materials:
-
Iron-overloaded rats (from Protocol 1)
-
This compound (DFFT)
-
Vehicle for DFFT administration (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Metabolic cages
-
Equipment for iron analysis in urine, feces, and tissues (e.g., AAS)
Procedure:
-
Following the iron-loading period, divide the rats into a control group (receiving vehicle) and a treatment group (receiving DFFT).
-
Prepare the DFFT formulation for oral administration. DFFT can be suspended in a suitable vehicle like distilled water or 0.5% carboxymethylcellulose. The formulation for some DFFT analogues has involved solubilization in 40% Cremophor RH-40/water or administration as their monosodium salts[1].
-
Administer DFFT to the treatment group via oral gavage. A typical dose for DFFT analogues in rodent studies is in the range of 30-300 μmol/kg[1][2].
-
Administer the vehicle to the control group using the same method.
-
House the rats in metabolic cages for the duration of the treatment to collect 24-hour urine and feces samples.
-
Continue the treatment for a predefined period (e.g., 2 weeks)[8].
-
At the end of the treatment period, euthanize the animals and collect blood and liver tissue.
-
Analyze the iron content in urine, feces, and liver tissue to determine the effect of DFFT on iron excretion and liver iron concentration.
Efficacy Calculation (Iron Clearing Efficiency - ICE):
ICE (%) = (Ligand-induced iron excretion / Theoretical iron excretion) x 100
-
Ligand-induced iron excretion: The amount of iron excreted in the urine and feces of the treated group minus the amount excreted in the control group.
-
Theoretical iron excretion: The amount of iron that could theoretically be bound by the administered dose of the chelator, based on its stoichiometry of iron binding (3:1 for DFFT).
Visualizations
Safety and Toxicology Considerations
A significant challenge in the development of DFFT-based chelators has been nephrotoxicity observed with some early analogues[12]. This has led to the synthesis of new derivatives with modified structures to mitigate this toxicity. When conducting preclinical studies with DFFT or its analogues, it is crucial to include a comprehensive toxicology assessment, including:
-
Renal Function Monitoring: Regular monitoring of serum creatinine and blood urea nitrogen (BUN).
-
Histopathology: Examination of kidney tissues for any signs of drug-induced injury.
-
General Health Monitoring: Observation for any changes in animal behavior, body weight, and food/water intake.
Conclusion
This compound and its orally active analogues represent a promising therapeutic strategy for the management of transfusional iron overload. The protocols and data presented here provide a framework for researchers to conduct preclinical evaluations of these compounds in relevant animal models. Further research is warranted to fully elucidate the long-term efficacy and safety of DFFT-based chelators and to explore their impact on the molecular regulators of iron homeostasis.
References
- 1. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of iron concentration in the liver by MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferiprone therapy for transfusional iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deferiprone for transfusional iron overload in sickle cell disease and other anemias: open-label study of up to 3 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepcidin targets ferroportin for degradation in hepatocytes | Haematologica [haematologica.org]
- 8. Study for the Treatment of Transfusional Iron Overload in Myelodysplastic Patients | MedPath [trial.medpath.com]
- 9. Metabolism of iron from (3,5,5-trimethylhexanoyl)ferrocene in rats. A dietary model for severe iron overload [pubmed.ncbi.nlm.nih.gov]
- 10. Iron overload of the bone marrow by trimethylhexanoyl-ferrocene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quantification-of-iron-concentration-in-the-liver-by-mri - Ask this paper | Bohrium [bohrium.com]
- 12. Oral Iron Chelators Predicated on Desferrithiocin - Raymond Bergeron [grantome.com]
Application Notes and Protocols for Measuring Iron Clearing Efficiency (ICE) of Desferriferrithiocin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the Iron Clearing Efficiency (ICE) of Desferriferrithiocin (DFFT) analogues, a critical parameter in the development of novel iron chelating agents for the treatment of iron overload disorders. This document outlines the theoretical basis for ICE calculation, detailed protocols for in vivo and in vitro supporting assays, and data presentation guidelines.
Introduction to Iron Clearing Efficiency (ICE)
Iron Clearing Efficiency (ICE) is a quantitative measure of the effectiveness of an iron chelator in promoting the excretion of iron from the body. It is expressed as a percentage of the theoretical maximum amount of iron that can be bound and excreted by a given dose of the chelator. The calculation is based on the stoichiometry of the iron-chelator complex. For tridentate chelators like this compound and its analogues, which form a 2:1 complex with Fe(III), the theoretical iron excretion is one mole of iron for every two moles of the administered chelator.
The formula for calculating ICE is as follows:
ICE (%) = (Ligand-induced iron excretion / Theoretical iron excretion) x 100 [1]
Quantitative Data Summary
The following tables summarize the Iron Clearing Efficiency (ICE) of various this compound (DFFT) analogues in both rodent and primate models, providing a comparative overview of their efficacy.
Table 1: Iron Clearing Efficiency of this compound Analogues in Rodents [1][2]
| Analogue/Compound | ICE (%) in Rodents |
| Deferitrin (1) | 1.1 ± 0.8 |
| (S)-4'-(HO)-DADFT | 1.1 ± 0.8 |
| 3,6-dioxaheptyloxy analogue (3) | 26.7 ± 4.7 |
| 3,6,9-trioxadecyloxy analogue (4) | 5.5 ± 1.9 |
| 3,6,9,12-tetraoxatridecyloxy analogue (5) | 12.0 ± 1.5 |
| 3,6-dioxaheptyloxy analogue (6) | 26.7 ± 4.7 |
| Ethyl ester of analogue 6 (7) | 25.9 ± 6.5 |
Table 2: Iron Clearing Efficiency of this compound Analogues in Iron-Overloaded Primates [1][2]
| Analogue/Compound | ICE (%) in Primates |
| Deferitrin (1) | 16.8 ± 7.2 |
| 3,6-dioxa analogue (3) | 26.3 ± 9.9 (capsules) |
| 28.7 ± 12.4 (gavage, sodium salt) | |
| 4'-parent polyether (4) | 25.4 ± 7.4 |
| 3,6,9,12-tetraoxa analogue (5) | 9.8 ± 1.9 |
| Analogue 6 | 22-23 |
| 3'-polyether ligands (7-9) | 22-23 |
| 3,6,9,12-tetraoxatridecyloxy 3'-polyether analogue (10) | 9.6 ± 4.9 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy and safety of this compound analogues.
In Vivo Iron Clearing Efficiency Assessment in a Non-Iron-Overloaded, Bile Duct-Cannulated Rat Model
This model is utilized to determine the initial iron clearing efficiency and pharmacokinetic profile of novel DFFT analogues.
Materials:
-
Male Sprague-Dawley rats (225-275 g)
-
Anesthesia (e.g., Ketamine/Xylazine cocktail)
-
Surgical instruments for laparotomy
-
Biliary and duodenal catheters
-
Metabolic cages for collection of urine and feces
-
Test DFFT analogue
-
Vehicle for drug administration (e.g., distilled water, Cremophor RH-40)
-
Analytical equipment for iron quantification (e.g., atomic absorption spectrophotometer)
Protocol:
-
Animal Preparation: Acclimatize rats to laboratory conditions for at least one week. House rats individually in metabolic cages for 24-48 hours before surgery to obtain baseline urine and feces samples for iron content analysis.
-
Bile Duct Cannulation Surgery:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully ligate the bile duct distally and insert a catheter.
-
Insert a second catheter into the duodenum.
-
Exteriorize both catheters dorsally and connect them to form a bile-return loop, allowing for recovery with normal bile flow.
-
-
Drug Administration: After a recovery period of 48-72 hours, administer the DFFT analogue orally (gavage) or via the duodenal catheter at the desired dose.
-
Sample Collection: Collect bile, urine, and feces at predetermined intervals (e.g., every 3-6 hours for bile, every 24 hours for urine and feces) for 48-72 hours post-administration.
-
Iron Quantification: Determine the iron concentration in all collected samples using a validated analytical method such as atomic absorption spectrophotometry.
-
ICE Calculation: Calculate the ligand-induced iron excretion by subtracting the baseline iron excretion from the total iron excreted after drug administration. Use the formula provided in Section 1 to determine the ICE.
In Vivo Iron Clearing Efficiency Assessment in an Iron-Overloaded Non-Human Primate Model
This model is crucial for evaluating the efficacy of promising DFFT analogues in a system more analogous to human iron overload conditions.
Materials:
-
Cebus monkeys (Cebus apella)
-
Iron dextran for induction of iron overload
-
Anesthesia for procedures
-
Metabolic cages for separate collection of urine and feces
-
Test DFFT analogue
-
Blood collection supplies
-
Analytical equipment for iron and serum ferritin determination
Protocol:
-
Induction of Iron Overload: Administer iron dextran intramuscularly (e.g., 10 mg/kg twice weekly) until a state of iron overload is achieved, characterized by a transferrin saturation of >75% and elevated serum ferritin levels.[3] Liver biopsies can also be performed to confirm iron deposition.
-
Baseline Iron Excretion: House the iron-overloaded monkeys in metabolic cages and collect urine and feces for several days to establish a stable baseline of iron excretion.
-
Drug Administration: Administer the DFFT analogue orally at the desired dose.
-
Sample Collection: Collect urine and feces for a period of 4-5 days post-drug administration.
-
Iron Quantification: Analyze the iron content in the collected urine and feces.
-
ICE Calculation: Calculate the net iron excretion induced by the chelator by subtracting the baseline excretion from the post-treatment excretion. Use the formula in Section 1 to calculate the ICE.
In Vitro Cellular Iron Uptake Assay
This assay helps to understand the mechanism of action of DFFT analogues at a cellular level.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
⁵⁹Fe-labeled transferrin or non-transferrin bound iron (NTBI)
-
DFFT analogues at various concentrations
-
Scintillation counter
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere and grow to a desired confluency.
-
Pre-incubation with Chelator: Pre-incubate the cells with varying concentrations of the DFFT analogue for a specified period (e.g., 1-4 hours).
-
Iron Uptake: Add ⁵⁹Fe-labeled transferrin or NTBI to the wells and incubate for a defined time (e.g., 1-2 hours) to allow for cellular iron uptake.
-
Washing: Remove the radioactive medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular ⁵⁹Fe.
-
Cell Lysis and Counting: Lyse the cells and measure the intracellular ⁵⁹Fe content using a gamma counter.
-
Data Analysis: Express the results as a percentage of iron uptake compared to untreated control cells.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is essential to evaluate the potential toxicity of the DFFT analogues.
Materials:
-
Relevant cell line (e.g., HepG2, renal proximal tubule cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
DFFT analogues at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the DFFT analogue and incubate for a period that reflects potential clinical exposure (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Visualizations
Signaling Pathway
Caption: Cellular iron metabolism and the mechanism of action of DFFT analogues.
Experimental Workflow
Caption: Workflow for evaluating this compound analogues.
References
- 1. Collection - Partition-Variant Desferrithiocin Analogues:â Organ Targeting and Increased Iron Clearance - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of hepcidin and iron-overload disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Non-Transferrin-Bound Iron (NTBI) Pools Using Desferriferrithiocin (DFFT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-transferrin-bound iron (NTBI) represents a heterogeneous pool of iron in the plasma that is not bound to the iron-transport protein transferrin. Under conditions of iron overload, such as in β-thalassemia and hemochromatosis, the iron-binding capacity of transferrin becomes saturated, leading to the appearance of NTBI.[1][2] This form of iron is particularly toxic as it can readily participate in redox reactions, catalyzing the formation of reactive oxygen species (ROS) and contributing to cellular damage.[3] The quantification and characterization of NTBI pools are therefore crucial for understanding the pathophysiology of iron overload disorders and for monitoring the efficacy of chelation therapy.
Desferriferrithiocin (DFFT) is a potent, orally active iron chelator that has been investigated for the treatment of iron overload. Its tridentate nature allows it to form a stable 2:1 complex with Fe(III). The study of DFFT and its analogues provides valuable insights into the mechanisms of NTBI chelation and its subsequent physiological effects. These application notes provide a comprehensive overview and detailed protocols for utilizing DFFT to study NTBI pools in both in vitro and cellular models.
Data Presentation
Table 1: Iron Chelating Efficiency (ICE) of this compound Analogues
The iron chelating efficiency (ICE) is a measure of a chelator's ability to bind and promote the excretion of iron from the body. It is calculated as the percentage of the theoretically possible iron excretion that is actually observed.
| Chelator/Analogue | Administration Route | Dose | Iron Chelating Efficiency (ICE %) | Species | Reference |
| Desferrioxamine (DFO) | Subcutaneous | 20 mg/kg | 14.0 ± 2.0 | Human | [2] |
| Deferiprone (L1) | Oral | 75 mg/kg/day | ~6.0 | Human | [2] |
| (S)-4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid | Oral | 150 µmol/kg | 7.3 ± 1.0 | Rat (Bile-duct cannulated) | |
| 4'-O-(3,6,9-trioxadecyl)-(S)-desazadesferrithiocin | Oral | 30 µmol/kg | 18.2 ± 2.6 | Rat (Iron-loaded) |
Table 2: Comparative Data for NTBI Quantification Methods
Various methods exist for the quantification of NTBI, each with its own principles and limitations.
| Method | Principle | Typical NTBI Range in Iron Overload (µM) | Advantages | Disadvantages | Reference |
| HPLC-based (NTA) | Chelation of NTBI with nitrilotriacetic acid (NTA), ultrafiltration, and quantification of the Fe-NTA complex by HPLC. | 0 to 10 | Well-established, can be automated. | Can be affected by the presence of other chelators, potential for iron contamination from reagents. | [4][5] |
| Fluorescent Probe-based | Quenching or enhancement of a fluorescent signal upon binding of NTBI to a specific probe. | 0 to 15 | High sensitivity, suitable for high-throughput screening. | Potential interference from autofluorescence in plasma samples. | [6][7] |
| Colorimetric | Formation of a colored complex between a chromogen and NTBI, measured by spectrophotometry. | Variable | Simple, cost-effective. | Lower sensitivity compared to other methods, can be influenced by sample turbidity. | [3] |
Table 3: Cytotoxicity of Iron Chelators and Related Compounds
The cytotoxic potential of iron chelators is a critical parameter in their therapeutic development. IC50 values represent the concentration of a compound that inhibits 50% of cell viability.
| Compound | Cell Line | Assay | IC50 | Exposure Time | Reference |
| Doxorubicin | HepG2 | MTT | 7.98 µg/mL | 48h | [8] |
| Goniothalamin | HepG2 | MTT | 4.6 µM | 72h | [9] |
| Ruta chalepensis extract | HepG2 | MTT | 1.79 µg/mL | 48h | [10] |
Experimental Protocols
Protocol 1: In Vitro Generation of NTBI for Chelation Studies
This protocol describes a method to generate a stable source of NTBI in vitro, which can be used to assess the binding kinetics and efficacy of DFFT.
Materials:
-
Human serum albumin (HSA), 20% solution
-
Ferric chloride (FeCl₃) stock solution (10 mM in 0.1 M HCl)
-
Sodium bicarbonate (NaHCO₃) solution (1 M)
-
HEPES buffer (1 M, pH 7.4)
-
Chelex-100 resin
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare all solutions in iron-free water (treated with Chelex-100 resin).
-
Prepare a 1 mM Fe(III)-citrate solution by mixing FeCl₃ and trisodium citrate in a 1:10 molar ratio.
-
Prepare a 5% HSA solution in PBS.
-
To generate NTBI, slowly add the Fe(III)-citrate solution to the HSA solution while gently stirring to achieve a final iron concentration of 100 µM.
-
Incubate the mixture at 37°C for 2 hours to allow for the formation of iron-albumin complexes.
-
Dialyze the solution against PBS at 4°C overnight to remove unbound iron and citrate.
-
The resulting solution contains a stable NTBI pool that can be used for subsequent chelation assays.
Protocol 2: Quantification of NTBI using a Fluorescent Probe Assay (Adaptable for DFFT)
This protocol is based on the principle of fluorescence quenching upon iron chelation and can be adapted to assess the NTBI-binding capacity of DFFT.
Materials:
-
Calcein-AM (acetoxymethyl ester)
-
HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, pH 7.4
-
In vitro generated NTBI sample (from Protocol 1)
-
This compound (DFFT) stock solution (in DMSO or appropriate solvent)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~485/515 nm)
Procedure:
-
Calcein Loading:
-
Prepare a working solution of Calcein-AM at 1 µM in HBS.
-
Add 100 µL of the Calcein-AM solution to each well of the 96-well plate.
-
Incubate at 37°C for 30 minutes to allow for de-esterification of Calcein-AM to fluorescent calcein.
-
-
Baseline Fluorescence Measurement:
-
Measure the baseline fluorescence (F_initial) of each well.
-
-
NTBI Addition and Quenching:
-
Add 50 µL of the in vitro generated NTBI sample to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence (F_quenched). The decrease in fluorescence is proportional to the amount of labile iron.
-
-
DFFT Chelation and Fluorescence Recovery:
-
Add 50 µL of varying concentrations of DFFT to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the final fluorescence (F_final).
-
-
Calculation:
-
The percentage of NTBI chelated by DFFT can be calculated as: % Chelation = [(F_final - F_quenched) / (F_initial - F_quenched)] * 100
-
Protocol 3: HPLC-Based Quantification of NTBI (Adaptable for DFFT)
This protocol provides a framework for quantifying NTBI using HPLC, which can be adapted to measure the amount of iron chelated by DFFT.
Materials:
-
Nitrilotriacetic acid (NTA) solution (80 mM, pH 7.0)
-
Ultrafiltration devices (10 kDa MWCO)
-
HPLC system with a C18 column
-
Mobile phase: Acetonitrile and aqueous buffer (e.g., phosphate or acetate buffer)
-
Post-column derivatization reagent (e.g., pyridoxal isonicotinoyl hydrazone)
-
Iron standard solutions
-
This compound (DFFT)
Procedure:
-
Sample Preparation:
-
Mix 180 µL of serum or in vitro NTBI sample with 20 µL of 80 mM NTA solution.
-
Incubate at room temperature for 30 minutes to allow NTA to chelate the NTBI.
-
-
Ultrafiltration:
-
Centrifuge the mixture through a 10 kDa MWCO ultrafiltration device to separate the low molecular weight Fe-NTA complex from proteins.
-
-
HPLC Analysis:
-
Inject the ultrafiltrate onto the C18 column.
-
Separate the Fe-NTA complex using an appropriate mobile phase gradient.
-
Detect the iron complex after post-column derivatization using a UV-Vis detector.
-
-
Adaptation for DFFT:
-
To assess DFFT's efficacy, incubate the NTBI sample with DFFT prior to the addition of NTA. The reduction in the Fe-NTA peak will correspond to the amount of iron chelated by DFFT.
-
Alternatively, a method can be developed to directly quantify the Fe-DFFT complex by HPLC, which would require optimization of the chromatographic conditions and a standard curve for the Fe-DFFT complex.
-
Protocol 4: Cellular Iron Uptake Assay from NTBI Pools
This protocol measures the uptake of iron from an NTBI source by cultured cells and the effect of DFFT on this process.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
⁵⁹FeCl₃ (radiolabeled iron)
-
Citrate buffer
-
This compound (DFFT)
-
Lysis buffer
-
Gamma counter
Procedure:
-
Cell Culture:
-
Seed HepG2 cells in 6-well plates and grow to confluence.
-
-
Preparation of ⁵⁹Fe-NTBI:
-
Prepare a ⁵⁹Fe-citrate complex as described in Protocol 1, using ⁵⁹FeCl₃.
-
-
Iron Uptake Experiment:
-
Wash the cells twice with serum-free medium.
-
Incubate the cells with serum-free medium containing the ⁵⁹Fe-NTBI complex (e.g., 1 µM final iron concentration) in the presence or absence of varying concentrations of DFFT.
-
Incubate for 2-4 hours at 37°C.
-
-
Cell Lysis and Measurement:
-
Wash the cells three times with ice-cold PBS to remove extracellular iron.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.
-
Compare the iron uptake in DFFT-treated cells to the control to determine the inhibitory effect of DFFT.
-
Protocol 5: Cytotoxicity Assay of this compound
This protocol uses the MTT assay to assess the cytotoxicity of DFFT on a relevant cell line.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
This compound (DFFT) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of DFFT (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value of DFFT by plotting the cell viability against the log of the DFFT concentration.
-
Visualization of Pathways and Workflows
Caption: Formation and cellular toxicity of NTBI.
Caption: Mechanism of action of this compound.
Caption: General workflow for NTBI quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Alteration of iron regulatory proteins (IRP1 and IRP2) and ferritin in the brains of scrapie-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hepcidin regulation of iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iron regulation by hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and methodological factors affecting non-transferrin-bound iron values using a novel fluorescent bead assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Proposed Association between Improving Energy Metabolism of HepG2 Cells by Plant Extracts and Increasing Their Sensitivity to Doxorubicin [mdpi.com]
- 9. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma [mdpi.com]
Desferriferrithiocin (DFFT): A Tool for Inducing In Vitro Iron Deficiency
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Desferriferrithiocin (DFFT) is a naturally occurring siderophore produced by Streptomyces antibioticus. It functions as a potent and specific tridentate iron chelator, binding to Fe(III) with high affinity. This property makes DFFT a valuable tool in experimental biology for inducing iron deficiency in vitro. By sequestering intracellular iron, DFFT mimics a state of iron deprivation, allowing researchers to investigate the cellular and molecular consequences of this condition. Its oral bioavailability has also made it a subject of interest for clinical applications in iron overload diseases. In a research setting, DFFT is often used as an alternative to deferoxamine (DFO), another widely used iron chelator, and in some cases, has been shown to be more potent.
When intracellular iron levels decrease due to chelation by DFFT, cells respond by upregulating the machinery for iron uptake and downregulating iron storage proteins. This regulation primarily occurs at the post-transcriptional level through the iron-responsive element (IRE) and iron-regulatory protein (IRP) system. In iron-deficient cells, IRPs bind to IREs on the mRNAs of key proteins. This binding stabilizes the transferrin receptor 1 (TfR1) mRNA, leading to increased TfR1 protein expression to enhance iron import. Conversely, IRP binding to the 5' UTR of ferritin mRNA blocks its translation, leading to decreased levels of the iron storage protein ferritin.[1][2][3]
These predictable cellular responses make the analysis of TfR1 and ferritin levels reliable biomarkers for confirming the induction of iron deficiency following DFFT treatment.
Data Presentation: Efficacy of this compound in Various Cell Lines
The effective concentration of DFFT required to induce iron deficiency and exert biological effects varies depending on the cell type and the duration of exposure. The following tables summarize quantitative data from published studies.
| Cell Line/Organism | Assay | Concentration | Incubation Time | Observed Effect |
| Human/Murine T-cells | Proliferation | 10 µg/mL | Not Specified | Inhibition of mitogen- and lectin-induced proliferation |
| Hepatocellular Carcinoma (HCC) | Proliferation | IC₅₀ ≈ 40 µM | Not Specified | Potent inhibition of HCC proliferation |
| Plasmodium falciparum | Growth/Multiplication | 25-30 µM | Not Specified | Complete inhibition of parasite multiplication |
| Chelator | Cell Line | IC₅₀ (Proliferation) |
| This compound (DFFT) | Hepatocellular Carcinoma (HCC) | ≈ 40 µM |
| Deferoxamine (DFO) | Hepatocellular Carcinoma (HCC) | 110-210 µM |
Experimental Protocols
Protocol 1: Preparation of this compound (DFFT) Stock Solution
Note: The optimal solvent and storage conditions should be confirmed with the supplier of the specific DFFT compound. The following is a general protocol for preparing stock solutions of chemical compounds for use in cell culture.
Materials:
-
This compound (DFFT) powder
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Based on the molecular weight of DFFT, calculate the mass required to prepare a stock solution of a desired molarity (e.g., 10 mM or 50 mM).
-
In a sterile environment (e.g., a biological safety cabinet), add the calculated mass of DFFT powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution until the DFFT is completely dissolved. Gentle warming in a water bath may be necessary if solubility is an issue.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Induction of Iron Deficiency in Cultured Cells
Materials:
-
Cultured cells of interest (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium appropriate for the cell line
-
DFFT stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase and approximately 60-70% confluent at the time of treatment.
-
Incubation: Culture the cells overnight in a humidified incubator to allow for attachment and recovery.
-
DFFT Treatment:
-
Thaw an aliquot of the DFFT stock solution.
-
Dilute the DFFT stock solution in fresh, pre-warmed complete culture medium to the desired final working concentration (e.g., 10 µM, 25 µM, 50 µM). It is good practice to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Remove the old medium from the cells and replace it with the DFFT-containing medium.
-
Include a vehicle control by adding an equivalent volume of DMSO (or the solvent used for the stock solution) to fresh medium.
-
-
Incubation: Return the cells to the incubator and culture for the desired period. A typical incubation time to observe changes in iron-responsive proteins is 24 to 48 hours. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to characterize the kinetics of the response.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting, intracellular iron measurement).
Protocol 3: Assessment of Iron Deficiency via Western Blotting for Ferritin and TfR1
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-ferritin, anti-TfR1, and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash the DFFT-treated and control cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plates, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
For Ferritin: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.[4][5][6] Heating is crucial for the denaturation of the ferritin polymer.[4][5][6]
-
For TfR1: Mix a standardized amount of protein with Laemmli sample buffer. Do not heat the samples. [4][5][6] Heating can cause aggregation of transmembrane proteins like TfR1, leading to poor resolution.[4][5][6]
-
-
SDS-PAGE and Transfer:
-
Load the prepared samples onto separate SDS-PAGE gels (one for ferritin, one for TfR1).
-
Run the gels to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membranes with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membranes with the primary antibody (anti-ferritin or anti-TfR1) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Wash the membranes with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membranes again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membranes with a loading control antibody to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities using densitometry software. Expect to see a decrease in ferritin and an increase in TfR1 in DFFT-treated cells compared to the control.
Protocol 4: Quantification of Intracellular Iron
Two common methods for quantifying total intracellular iron are colorimetric assays and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
Method A: Colorimetric Assay (e.g., Ferene-S based)
Materials:
-
Iron Assay Kit (commercial kits are available and recommended) or Ferene-S based reagents
-
Acidic digestion solution (e.g., nitric acid)
-
Iron standards for calibration curve
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest a known number of DFFT-treated and control cells (e.g., 1 x 10⁶ cells).
-
Wash the cell pellet thoroughly with PBS multiple times to remove extracellular iron.
-
Digest the cell pellet in an acidic solution (e.g., concentrated nitric acid) by heating (e.g., 70°C for 2 hours) to release iron from proteins.[7]
-
-
Colorimetric Reaction:
-
Neutralize the digested samples.[7]
-
Add the working reagent containing the chromogen (e.g., Ferene-S).
-
Incubate at room temperature to allow the color to develop.
-
-
Measurement:
-
Calculation: Calculate the iron concentration in the samples by comparing their absorbance to the standard curve. Normalize the results to the initial cell number or total protein content.
Method B: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a highly sensitive method for elemental analysis.
Procedure:
-
Sample Preparation:
-
Analysis:
-
Dilute the digested samples with deionized water.
-
Analyze the samples using an ICP-OES instrument, measuring the emission at iron-specific wavelengths (e.g., 238.204 nm, 259.941 nm).[1]
-
-
Quantification:
-
Generate a calibration curve using certified iron standards.
-
Quantify the iron content in the samples based on the calibration curve and normalize to cell number or protein content.
-
Visualizations
Caption: DFFT chelates the labile iron pool, activating IRPs.
References
- 1. Intracellular iron quantification [bio-protocol.org]
- 2. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of intracellular iron by ICP-OES. [bio-protocol.org]
- 5. 4.4. Intracellular Iron Quantification [bio-protocol.org]
- 6. [PDF] Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? | Semantic Scholar [semanticscholar.org]
- 7. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Desferriferrithiocin by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desferriferrithiocin (DFT) is a potent, orally active iron chelator of microbial origin, belonging to the siderophore class of compounds. Its ability to form stable complexes with ferric iron (Fe³⁺) makes it a compound of significant interest in the research and development of treatments for iron overload disorders, such as thalassemia and hemochromatosis. Accurate and sensitive detection and quantification of this compound in various biological matrices are crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
While specific, validated methods for this compound are not abundantly available in the public domain, the following protocols have been developed based on established analytical principles and methods for similar iron chelating agents, such as Deferasirox and Deferiprone. These protocols are intended to serve as a robust starting point for method development and validation in a research setting.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₁₀N₂O₃S |
| Molecular Weight | 266.28 g/mol |
| CAS Number | 127767-60-2 |
| Structure | A tridentate ligand with a thiazoline ring, a pyridine ring, and a carboxylic acid group.[1] |
| Iron Complexation | Forms a 2:1 complex with Fe(III).[1] |
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method provides a straightforward approach for the quantification of this compound in simpler matrices or for in-process monitoring where high sensitivity is not the primary requirement.
Experimental Protocol
1. Sample Preparation (for Plasma/Serum Samples)
-
To 200 µL of plasma or serum, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10-20 µL into the HPLC system.
2. HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
3. Data Analysis
-
Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve prepared with known concentrations of the analyte.
Workflow for HPLC Analysis
Caption: Experimental workflow for HPLC-UV analysis of this compound.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, particularly in complex biological matrices like plasma, urine, or tissue homogenates, an LC-MS/MS method is recommended. This method is suitable for pharmacokinetic and bioequivalence studies.
Experimental Protocol
1. Sample Preparation (for Plasma/Serum Samples)
-
To 100 µL of plasma or serum, add an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).
-
Add 300 µL of methanol containing 0.1% formic acid for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
Dilute the supernatant with water if necessary to match the initial mobile phase composition.
-
Inject 5-10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| Chromatography | UPLC/HPLC |
| Column | C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
3. Mass Spectrometry Parameters (Hypothetical MRM Transitions)
-
Note: These transitions need to be optimized experimentally by infusing a standard solution of this compound into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 267.1 [M+H]⁺ | 221.1 (loss of COOH) | 15 |
| This compound | 267.1 [M+H]⁺ | 175.1 (thiazoline ring fragment) | 25 |
| Internal Standard | (To be determined) | (To be determined) | (To be determined) |
4. Data Analysis and Validation
-
Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and should include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Quantitative Data Summary (Hypothetical Performance)
The following table summarizes the expected performance characteristics of the described methods. These values should be experimentally determined during method validation.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linear Range | 0.1 - 20 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~1 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery | > 80% | > 85% |
Signaling Pathway and Mechanism of Action
While the primary focus of this document is on analytical methods, it is relevant for researchers to understand the context of this compound's action. As an iron chelator, its main "signaling" role is the systemic removal of excess iron, thereby mitigating iron-induced oxidative stress.
Caption: Simplified pathway of this compound-mediated iron chelation.
Conclusion
The provided HPLC and LC-MS/MS methods offer robust frameworks for the detection and quantification of this compound. The LC-MS/MS protocol, in particular, provides the high sensitivity and selectivity required for demanding bioanalytical applications in drug development. It is imperative that these methods are fully validated in the end-user's laboratory to ensure reliable and accurate results for their specific research needs.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Oral Bioavailability of Desferriferrithiocin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Desferriferrithiocin (DFT) and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of this potent iron chelator.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound (DFT)?
A1: The principal challenge with orally administered DFT is its severe nephrotoxicity.[1][2] While it demonstrates excellent iron chelating efficiency when taken orally, the associated kidney damage has hindered its clinical development.[1] Therefore, a major focus of research is to develop analogues that retain high iron chelating efficacy with an improved safety profile.
Q2: What are the main strategies to improve the oral bioavailability and reduce the toxicity of DFT?
A2: The primary strategy revolves around chemical modification to create DFT analogues or prodrugs.[3][4] This approach aims to:
-
Reduce Toxicity: Modifications such as removing the aromatic nitrogen to form desazadesferrithiocin (DADFT) or introducing hydroxyl groups or polyether fragments have been shown to decrease nephrotoxicity.[1][2]
-
Optimize Lipophilicity: There is a crucial balance between lipophilicity, iron clearing efficiency (ICE), and toxicity. The goal is to design analogues that are lipophilic enough for good gastrointestinal absorption but can be rapidly metabolized to more hydrophilic forms to minimize toxicity and facilitate excretion.[2]
-
Enhance Permeability: Prodrug approaches can mask polar functional groups, increasing the molecule's ability to cross the intestinal epithelium.[5]
Formulation strategies, such as the use of lipid-based delivery systems, nanoparticles, or cyclodextrins, also represent a viable approach to enhance the solubility and absorption of DFT and its analogues, although this has been less explored specifically for DFT compared to chemical modification.[6][7]
Q3: How do structural modifications in DFT analogues affect their pharmacokinetic profiles?
A3: Even subtle structural changes can lead to significant differences in pharmacokinetic behavior. For instance, studies comparing desmethyldesferrithiocin (DMDFT) and 4-(S)-hydroxydesazaDMDFT revealed that while both have comparable iron excretion capabilities, DMDFT achieves a substantially higher plasma concentration.[8][9] This highlights the importance of comprehensive pharmacokinetic profiling for each new analogue.
Troubleshooting Guides
Problem 1: Low or variable oral bioavailability in preclinical animal models.
Possible Causes and Troubleshooting Steps:
-
Poor Membrane Permeability:
-
Action: Assess the intestinal permeability of your compound using in vitro and ex vivo models. The Caco-2 cell permeability assay and the everted gut sac model are industry-standard methods.[10][11]
-
Troubleshooting: If permeability is low, consider prodrug strategies to increase lipophilicity. Masking polar groups like carboxylic acids with esters can significantly improve membrane transport.[5]
-
-
First-Pass Metabolism:
-
Action: Investigate the metabolic stability of your compound using liver microsomes.[12] DFT analogues can be subject to phase I (e.g., demethylation) and phase II (e.g., glucuronidation) metabolism in the liver.[2]
-
Troubleshooting: If extensive first-pass metabolism is observed, consider designing analogues that are less susceptible to metabolic enzymes or explore formulation strategies that promote lymphatic absorption, thereby bypassing the liver.[13]
-
-
Poor Aqueous Solubility:
-
Action: Determine the aqueous solubility of your compound at different pH values relevant to the gastrointestinal tract.
-
Troubleshooting: For poorly soluble compounds, formulation approaches such as creating nanosuspensions, using self-emulsifying drug delivery systems (SEDDS), or complexation with cyclodextrins can enhance dissolution and absorption.[6][7]
-
Problem 2: Inconsistent results in Caco-2 cell permeability assays.
Possible Causes and Troubleshooting Steps:
-
Compromised Monolayer Integrity:
-
Action: Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers. Only use monolayers with TEER values above a validated threshold.[9]
-
Troubleshooting: If TEER values are low, review your cell culture conditions, including media composition, passage number, and seeding density. Ensure there is no microbial contamination.
-
-
Compound Cytotoxicity:
-
Action: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your compound on Caco-2 cells.
-
Troubleshooting: Conduct permeability studies at concentrations well below the cytotoxic threshold.
-
-
Active Efflux:
-
Action: Determine the efflux ratio by measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).[9]
-
Troubleshooting: To confirm the involvement of specific transporters, conduct the permeability assay in the presence of known inhibitors (e.g., verapamil for P-gp).
-
Problem 3: High variability in everted gut sac experiments.
Possible Causes and Troubleshooting Steps:
-
Tissue Viability:
-
Action: Ensure the excised intestinal tissue is immediately placed in ice-cold, oxygenated buffer and that the entire procedure is performed quickly to maintain tissue viability.
-
Troubleshooting: Monitor tissue integrity throughout the experiment, for example, by adding a non-absorbable marker like phenol red to the mucosal side and checking for its presence on the serosal side.[14]
-
-
Inconsistent Sac Preparation:
-
Action: Standardize the length and region of the intestine used for preparing the sacs. The permeability can vary along the length of the small intestine.
-
Troubleshooting: Develop a consistent and gentle technique for everting the intestine to avoid damaging the mucosal layer.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Selected DFT Analogues in Primates (Cebus apella)
| Compound | Dose (µmol/kg, p.o.) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Iron Clearing Efficiency (%) | Reference |
| (S)-4'-(HO)-DADFT | 150 | - | - | - | 16.8 ± 7.2 | [15] |
| (S)-4'-(CH3O)-DADFT | 150 | - | - | - | 24.4 ± 10.8 | [15] |
| (S)-4'-Ethoxy analogue | 37.5 | - | - | - | 25.1 ± 6.7 | [15] |
| (S)-5'-(HO)-DADFT | 150 | - | - | - | 12.3 ± 6.9 | [15] |
| (S)-5'-(CH3O)-DADFT | 150 | - | - | - | 18.9 ± 2.3 | [15] |
| (S)-5'-Octoxy analogue | 75 | - | - | - | 12.6 ± 3.0 | [15] |
| (S)-5'-Dioctoxy analogue | 37.5 | - | - | - | 2.9 ± 2.5 | [15] |
Note: Specific Cmax, Tmax, and AUC values were not provided in the source material, but Iron Clearing Efficiency (ICE) is a key indicator of in vivo activity.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general framework. Specific conditions should be optimized for your laboratory and analytical methods.
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed cells onto permeable Transwell® inserts (e.g., 24-well format) at an appropriate density.
-
Culture for 21-28 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.[6]
-
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers using a voltohmmeter. Ensure values are above your laboratory's established threshold (typically >200 Ω·cm²).[2]
-
-
Permeability Experiment:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (at a non-toxic concentration) in HBSS to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side, replacing the volume with fresh HBSS.
-
Take a sample from the apical side at the beginning and end of the experiment.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of the test compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
-
Protocol 2: Everted Gut Sac Permeability Assay
This ex vivo method provides a more physiologically relevant model of intestinal absorption.
-
Animal Preparation:
-
Fast a rat overnight with free access to water.
-
Anesthetize the animal and surgically remove a segment of the small intestine (e.g., jejunum).[1]
-
-
Sac Preparation:
-
Permeability Experiment:
-
Fill the sac with a known volume of fresh, oxygenated Krebs-Ringer buffer (serosal fluid).
-
Tie the other end of the sac securely.
-
Incubate the sac in a beaker containing the test compound dissolved in oxygenated Krebs-Ringer buffer (mucosal fluid) at 37°C with gentle shaking.
-
At specified time points, withdraw samples from the serosal fluid inside the sac.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the serosal fluid samples using a suitable analytical method.
-
Calculate the amount of drug transported across the intestinal wall over time.
-
Visualizations
Caption: Workflow for developing orally bioavailable DFT analogues.
Caption: Absorption and metabolism pathway for oral DFT analogues.
References
- 1. Enhanced Permeability of Etoposide across Everted Sacs of Rat Small Intestine by Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. agriscigroup.us [agriscigroup.us]
- 5. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 7. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Everted gut sac model as a tool in pharmaceutical research: limitations and applications | Semantic Scholar [semanticscholar.org]
- 15. Desferrithiocin Analogues and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Developments in Methods for Measuring the Intestinal Absorption of Nanoparticle-Bound Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Desferriferrithiocin (DFFT) Dosage
Welcome to the Desferriferrithiocin (DFFT) Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals to facilitate the optimization of DFFT dosage for maximal iron chelation in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a potent, orally active, tridentate iron chelator, meaning it binds to ferric iron (Fe³⁺) in a 2:1 ligand-to-iron ratio.[1][2] Its primary function is to sequester and mobilize excess iron from tissues.[1][3] This DFFT-iron complex is then primarily excreted from the body, making it an effective agent against iron overload.[3]
Q2: What is a recommended starting dosage for in vivo animal studies?
A2: The optimal dosage of DFFT is highly dependent on the specific animal model, the severity of iron overload, and the experimental goals. However, based on preclinical studies in rodents, a common starting oral dosage ranges from 10 to 100 mg/kg/day.[3] It is imperative to conduct a dose-response study to ascertain the most effective and safe dosage for your specific experimental design.[4][5]
Q3: How should this compound be prepared for experimental administration?
A3: For oral administration in animal studies, DFFT can be suspended in a suitable vehicle like a 0.5% carboxymethylcellulose (CMC) solution. For in vitro experiments, DFFT can be dissolved in dimethyl sulfoxide (DMSO) and subsequently diluted to the desired concentration in the cell culture medium. It is critical to ensure the final DMSO concentration remains at a non-toxic level for the cells, typically below 0.1%.
Q4: What are the known side effects or toxicities associated with DFFT?
A4: While DFFT is an effective iron chelator, early studies with the parent compound revealed dose-limiting nephrotoxicity (kidney toxicity).[1][2] However, extensive structure-activity relationship (SAR) studies have led to the development of DFFT analogues with significantly reduced toxicity while maintaining high iron-clearing efficiency.[2][6] It is crucial to monitor for signs of toxicity, such as changes in body weight, organ function, and animal behavior, especially during dose-finding studies.[3]
Troubleshooting Guides
Problem 1: Suboptimal reduction in iron levels observed in our experiments.
-
Potential Cause A: Inadequate Dosage. The administered dose of DFFT may be insufficient to effectively chelate the existing iron load.
-
Potential Cause B: Issues with Bioavailability. The formulation or route of administration may be hindering the absorption of DFFT.
-
Solution: For oral gavage, ensure a homogenous suspension of the compound. While DFFT is known for its oral activity, if bioavailability issues are suspected, consider this factor in your experimental design.[1]
-
-
Potential Cause C: Inappropriate Timing of Administration. The timing of DFFT administration relative to the induction of iron overload or the measurement of iron levels can influence the observed efficacy.
-
Solution: Optimize the treatment schedule. Consider the kinetics of iron absorption and distribution in your model when designing the dosing regimen.
-
Problem 2: Signs of toxicity or adverse effects are observed in the animal models.
-
Potential Cause A: Excessive Dosage. The administered dose may be too high, leading to toxic side effects.
-
Solution: Reduce the dosage and carefully monitor the animals for any adverse reactions. Key indicators of toxicity can include weight loss, lethargy, and alterations in biochemical markers of organ function.[7]
-
-
Potential Cause B: Off-Target Effects. Although DFFT is selective for iron, at high concentrations, it could potentially chelate other essential metal ions.
-
Solution: If off-target effects are suspected, it may be beneficial to measure the levels of other biologically important metals, such as zinc and copper, to ensure the selectivity of the chelation.
-
Experimental Protocols
Protocol: In Vivo Dose-Response Study in an Iron-Overloaded Mouse Model
Objective: To determine the optimal oral dose of a this compound analogue for reducing hepatic iron concentration.
Materials:
-
This compound (DFFT) analogue
-
Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
Iron-dextran[8]
-
Oral gavage needles
-
Tissue homogenizer
-
Iron quantification assay kit (e.g., colorimetric ferrozine-based or bathophenanthroline-based)[11][12]
Methodology:
-
Induction of Iron Overload: Induce iron overload in mice by intraperitoneal injection of iron-dextran. Allow sufficient time (e.g., 1-2 weeks) for iron to accumulate in the tissues.[8][13]
-
Animal Grouping: Randomly assign mice to various treatment groups (e.g., vehicle control, multiple DFFT dose levels, positive control like Deferasirox) with a sufficient number of animals per group (n=6-8).
-
Compound Preparation: Prepare fresh suspensions of the DFFT analogue in the chosen vehicle on each day of administration.
-
Administration: Administer the DFFT analogue or vehicle daily via oral gavage for a predetermined period (e.g., 2-4 weeks).
-
Iron Quantification: Homogenize a portion of the liver tissue and determine the non-heme iron concentration using a validated colorimetric assay.[11][12]
-
Data Analysis: Statistically compare the liver iron concentrations across all treatment groups to evaluate the dose-dependent efficacy of the DFFT analogue.
Data Presentation
Table 1: Illustrative Dose-Response Data for a DFFT Analogue in Iron-Overloaded Mice
| Treatment Group | Dosage (mg/kg/day) | Mean Hepatic Iron (µg/g tissue) ± SD | Percentage Reduction in Iron |
| Vehicle Control | 0 | 2500 ± 210 | 0% |
| DFFT Analogue | 10 | 2050 ± 180 | 18% |
| DFFT Analogue | 30 | 1400 ± 150 | 44% |
| DFFT Analogue | 100 | 750 ± 90 | 70% |
| Positive Control (e.g., Deferasirox) | 30 | 1000 ± 120 | 60% |
Mandatory Visualizations
References
- 1. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desferrithiocin Analogues and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response and concentration-response relationships: clinical and regulatory perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron-Clearing and Toxicity Profiles - figshare - Figshare [figshare.com]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 12. Colorimetric Iron Quantification Assay [protocols.io]
- 13. Experimental animal model to study iron overload and iron chelation and review of other such models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility and stability issues of Desferriferrithiocin in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desferriferrithiocin (DFT) in vitro. The information addresses common challenges related to the solubility and stability of this potent iron chelator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring siderophore, a small molecule with a high affinity for binding iron (Fe³⁺).[1] Its primary mechanism of action is the chelation of iron, making it unavailable for biological processes. In vitro, this affects cellular iron homeostasis, which is primarily regulated by the Iron-Responsive Element (IRE) / Iron-Regulatory Protein (IRP) system. By chelating intracellular iron, this compound causes IRPs to bind to IREs on the messenger RNA (mRNA) of proteins involved in iron metabolism. This leads to the stabilization of transferrin receptor mRNA (increased synthesis of the receptor to uptake more iron) and the inhibition of ferritin mRNA translation (decreased synthesis of the iron storage protein).[1][2]
Q2: What are the known solubility properties of this compound?
The sodium salt of this compound is reported to have a water solubility of 15 mg/mL.[3] In general, this compound and its analogues are considered to be significantly more water-soluble than related desazadesferrithiocin (DADFT) compounds.[1] For in vitro experiments, it is common practice to first dissolve compounds in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution before further dilution in aqueous buffers or cell culture media.
Q3: Are there derivatives of this compound with improved properties?
Yes, various analogues of this compound have been synthesized to improve its pharmacological properties, including reducing the nephrotoxicity observed in animal models.[1] These derivatives often involve modifications to the core structure to enhance iron clearing efficiency and alter lipophilicity, which can influence cellular uptake and distribution.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
Potential Cause 1: Exceeding Solubility Limit While the sodium salt is water-soluble, high concentrations in buffers or media, especially those with varying pH or ionic strength, can lead to precipitation.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).
-
Serially dilute the stock solution in your aqueous buffer or cell culture medium to the desired final concentration.
-
Ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced toxicity in cell-based assays.
-
Vortex or gently warm the solution to aid dissolution, but be cautious of potential degradation with excessive heat.
-
Potential Cause 2: pH-Dependent Solubility The solubility of this compound may be influenced by the pH of the solution.
-
Solution:
-
Determine the optimal pH range for solubility if not already known. You can test the solubility in a small range of biologically compatible buffers with different pH values.
-
Adjust the pH of your experimental buffer to maintain the solubility of the compound.
-
Potential Cause 3: Interaction with Media Components Components in complex cell culture media, such as proteins or salts, may interact with this compound and reduce its solubility.
-
Solution:
-
When preparing working solutions, add the this compound stock solution to the media with gentle agitation.
-
Consider using a serum-free medium for initial experiments to minimize protein interactions.
-
If precipitation persists, you may need to evaluate alternative formulations, such as using cyclodextrins to enhance solubility.
-
Issue 2: Inconsistent or Lower-Than-Expected Activity in In Vitro Assays
Potential Cause 1: Degradation of this compound this compound, like many small molecules, can be susceptible to degradation over time, especially when in solution. Factors influencing stability include temperature, pH, and light exposure.
-
Solution:
-
Prepare fresh stock solutions regularly and store them appropriately (see Experimental Protocols section).
-
Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping tubes in foil.
-
Conduct experiments at a consistent and appropriate temperature. For longer-term stability assessments, consider performing a time-course experiment to measure the compound's activity at different time points after preparation.
-
Potential Cause 2: Inaccurate Concentration of Stock Solution Errors in weighing the compound or in dilutions can lead to incorrect final concentrations.
-
Solution:
-
Use a calibrated analytical balance for weighing the compound.
-
Carefully perform serial dilutions using calibrated pipettes.
-
If possible, verify the concentration of your stock solution using an analytical method such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
Quantitative Data Summary
Table 1: Solubility of this compound Sodium Salt
| Solvent | Solubility | Source |
| Water | 15 mg/mL | [3] |
| DMSO | Data not available (generally used for stock solutions) | - |
| Ethanol | Data not available | - |
Table 2: Stability Profile of this compound (General Guidance)
| Condition | Recommendation | Rationale |
| pH | Maintain near-neutral pH (e.g., 7.2-7.4) for cell-based assays. | Extreme pH values can lead to hydrolysis and degradation of the compound.[4] |
| Temperature | Store stock solutions at -20°C or -80°C. Minimize time at room temperature. | Lower temperatures slow down the rate of chemical degradation.[5] |
| Light | Protect solutions from direct light exposure. | Light can induce photochemical degradation. |
| Freeze-Thaw Cycles | Aliquot stock solutions to avoid multiple freeze-thaw cycles. | Repeated freezing and thawing can degrade the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound sodium salt using a calibrated analytical balance.
-
Dissolving:
-
For a 10 mM stock solution in DMSO: Add the appropriate volume of high-purity DMSO to the weighed compound. For example, to make a 10 mM stock from 2.38 mg of this compound (MW: 238.26 g/mol ), dissolve it in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but avoid overheating.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: In Vitro Ferrous Iron Chelation Assay (Adapted from a general protocol)
This colorimetric assay measures the ability of a compound to chelate ferrous iron (Fe²⁺).
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., HEPES, pH 7.4).
-
Ferrous Iron Solution: Prepare a fresh solution of ferrous sulfate (FeSO₄) in deionized water.
-
Ferrozine Solution: Prepare a solution of ferrozine in deionized water. Ferrozine forms a stable, magenta-colored complex with Fe²⁺.
-
Positive Control: Prepare a solution of a known iron chelator, such as EDTA, in the assay buffer.
-
-
Assay Procedure:
-
Add your this compound samples (at various concentrations) and the positive control to a 96-well plate.
-
Add the ferrous iron solution to all wells except for the blank.
-
Incubate at room temperature for 10 minutes.
-
Add the ferrozine solution to all wells to start the colorimetric reaction.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Data Analysis:
-
The presence of an effective iron chelator like this compound will prevent the formation of the Fe²⁺-ferrozine complex, resulting in a lower absorbance.
-
Calculate the percentage of iron chelation for each sample compared to a control without a chelator.
-
Visualizations
Caption: Troubleshooting workflow for this compound in vitro issues.
Caption: Effect of this compound on the IRE/IRP signaling pathway.
References
- 1. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function and regulation of transferrin and ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 76045-30-2 [amp.chemicalbook.com]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Desferriferrithiocin (DFT) Analogs for Reduced Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the structure of Desferriferrithiocin (DFT) to reduce its inherent toxicity while maintaining or improving its iron-chelating efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity associated with the parent compound, this compound (DFT)?
A1: The primary and dose-limiting toxicity of this compound (DFT) is severe nephrotoxicity, specifically injury to the proximal tubules of the kidneys.[1][2] This has been a major obstacle to its clinical application as an oral iron chelator.
Q2: What structural modifications to DFT have been shown to reduce its toxicity?
A2: Structure-activity relationship (SAR) studies have identified two key modifications that dramatically reduce the nephrotoxicity of DFT:
-
Removal of the aromatic nitrogen: This modification creates the desazadesferrithiocin (DADFT) scaffold.
-
Introduction of a hydroxyl or polyether group onto the aromatic ring: Adding these functional groups to the DADFT backbone has been shown to yield orally active iron chelators with significantly lower toxicity.[1][2] For example, a polyether analog, (S)-4,5-dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)]-4-methyl-4-thiazolecarboxylic acid, has shown excellent iron clearing properties with little to no impact on renal function in preclinical studies.[1]
Q3: How do these modifications affect the iron-chelating efficacy?
A3: While DFT itself is a potent iron chelator, certain modifications to reduce toxicity can also impact efficacy. However, many analogs, particularly those with hydroxyl or polyether substitutions on the DADFT core, have been developed that retain excellent iron-clearing efficiency (ICE), and in some cases, demonstrate improved performance over the parent compound in animal models.[1][2]
Q4: What is the proposed mechanism of DFT-induced nephrotoxicity?
A4: While the precise signaling pathways for DFT-induced nephrotoxicity are not fully elucidated, it is understood to cause acute tubular necrosis, primarily affecting the proximal tubular cells.[3][4][5] The general mechanism for drug-induced nephrotoxicity often involves the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death of the renal tubular epithelial cells.[6][7][8][9]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with DFT and its analogs.
Problem 1: High levels of nephrotoxicity markers (BUN, sCr, Kim-1) observed in animal studies with a novel DFT analog.
-
Possible Cause 1: Inherent toxicity of the analog. The specific structural modifications may not have been sufficient to mitigate the nephrotoxic effects. The parent DFT scaffold is known to be highly nephrotoxic.
-
Troubleshooting Steps:
-
Confirm Baseline and Control Values: Ensure that the baseline levels of Blood Urea Nitrogen (BUN), serum creatinine (sCr), and urinary Kidney Injury Molecule-1 (Kim-1) in your animal models are within the normal range. (See Table 2 for typical control values in rats).
-
Structure-Activity Relationship (SAR) Analysis: Re-evaluate the structure of your analog. Does it incorporate the key toxicity-reducing features, such as the desaza modification and hydroxylation or etherification of the aromatic ring?
-
Dose-Response Study: Conduct a dose-response study to determine if the observed toxicity is dose-dependent. It's possible that a lower dose may retain efficacy while minimizing renal damage.
-
Consider Alternative Modifications: Synthesize and test analogs with different polyether chain lengths or alternative positions of the hydroxyl group on the aromatic ring, as these factors have been shown to influence both efficacy and toxicity.[1]
-
Problem 2: Poor oral bioavailability or low iron-clearing efficiency (ICE) in vivo.
-
Possible Cause 1: Unfavorable pharmacokinetic properties. The analog may be poorly absorbed from the gastrointestinal tract or rapidly metabolized and cleared.
-
Troubleshooting Steps:
-
In Vitro Permeability Assays: Utilize in vitro models, such as Caco-2 cell monolayers, to assess the intestinal permeability of your analog.
-
Metabolic Stability Assays: Evaluate the metabolic stability of the compound in liver microsomes or hepatocytes to understand its susceptibility to phase I and phase II metabolism.
-
Formulation Optimization: Experiment with different formulation strategies, such as the use of salts or esters, to enhance solubility and absorption.
-
Structural Modification: Consider modifications that are known to improve pharmacokinetic properties, such as the addition of specific functional groups that can alter lipophilicity or resistance to metabolism.
-
Problem 3: Inconsistent results in cell viability assays.
-
Possible Cause 1: Issues with compound solubility or stability in culture media. DFT and its analogs can have limited solubility, leading to precipitation and inaccurate concentrations.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of your compound in the cell culture medium used for the assay.
-
Use of Solvents: If necessary, use a small amount of a biocompatible solvent like DMSO to dissolve the compound, ensuring the final concentration of the solvent in the culture medium is non-toxic to the cells.
-
Fresh Preparation: Prepare fresh solutions of the compound for each experiment to avoid degradation.
-
Assay Choice: Consider using a different cell viability assay. While MTT is common, assays like MTS or XTT, which produce a soluble formazan product, can sometimes yield more consistent results.
-
Data Presentation
Table 1: Iron Clearing Efficiency (ICE) of Selected DFT Analogs
| Compound | Animal Model | Administration Route | Dose (µmol/kg) | Iron Clearing Efficiency (ICE) (%) | Reference |
| This compound (DFT) | Rat | Oral | 150 | 5.5 ± 3.2 | [1] |
| Monkey | Oral | 150 | 16.1 ± 8.5 | [1] | |
| Desazadesferrithiocin (DADFT) | Rat | Oral | 150 | 1.1 ± 0.8 | [2] |
| Monkey | Oral | 150 | 16.8 ± 7.2 | [2] | |
| (S)-4'-(OH)-DADFT (Deferitrin) | Rat | Oral | 150 | ~2.5 | [1] |
| Monkey | Oral | 150 | ~18 | [1] | |
| Polyether Analog 1 | Rat | Oral | 150 | 5.5 ± 1.9 | [2] |
| Monkey | Oral | 150 | 25.4 ± 7.4 | [2] | |
| Polyether Analog 2 | Rat | Oral | 150 | 26.7 ± 4.7 | [2] |
| Monkey | Oral | 150 | 28.7 ± 12.4 | [2] |
Table 2: Comparative Toxicity Profile of DFT and Modified Analogs
| Compound | Key Structural Feature | Nephrotoxicity Finding | Supporting Evidence | Reference |
| This compound (DFT) | Parent Compound | Severe Nephrotoxicity | Preclinical studies leading to discontinuation. | [1] |
| (S)-4'-(OH)-DADFT (Deferitrin) | Hydroxylated DADFT | Nephrotoxic | Clinical development halted due to renal toxicity. | [1][2] |
| Polyether Analog 2 | Polyether-substituted DADFT | No Evidence of Nephrotoxicity | Urinary Kim-1 assessment in rats showed no signs of kidney injury. | [2] |
Table 3: Typical Baseline Renal Function Biomarkers in Male Sprague-Dawley Rats
| Biomarker | Fluid | Typical Control Value (Mean ± SD) | Reference |
| Blood Urea Nitrogen (BUN) | Serum | 16.6 ± 3.3 mg/dL | [10] |
| Serum Creatinine (sCr) | Serum | 0.5 ± 0.0 mg/dL | [10] |
| Kidney Injury Molecule-1 (Kim-1) | Urine | 165.9 ± 141 pg/mg creatinine | [10] |
Experimental Protocols
In Vivo Assessment of Nephrotoxicity in a Rat Model
Objective: To evaluate the potential nephrotoxicity of a novel DFT analog.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide animals into at least three groups: Vehicle Control, Positive Control (e.g., Cisplatin at 5 mg/kg), and Test Compound group.
-
Dosing: Administer the test compound orally at the desired dose for a predetermined period (e.g., 7-14 days). Administer the vehicle and positive control under the same regimen.
-
Sample Collection:
-
Collect urine over 24 hours at baseline and at various time points during the study for Kim-1 analysis.
-
At the end of the study, collect blood via cardiac puncture for BUN and sCr analysis.
-
-
Biochemical Analysis:
-
Analyze serum for BUN and creatinine levels using standard clinical chemistry analyzers.
-
Analyze urine for Kim-1 levels using a validated ELISA kit.
-
-
Histopathology:
-
Harvest kidneys at the end of the study.
-
Fix one kidney in 10% neutral buffered formalin and the other can be snap-frozen for molecular analysis.
-
Process the fixed kidney for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) for microscopic examination of renal structures, particularly the proximal tubules.
-
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxicity of a DFT analog in a renal cell line.
Methodology:
-
Cell Line: Use a proximal tubule epithelial cell line (e.g., HK-2).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions in serum-free culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control group.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Mandatory Visualization
Caption: Workflow for toxicity and efficacy testing of novel DFT analogs.
Caption: Hypothetical signaling pathway for DFT-induced nephrotoxicity.
References
- 1. Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desferrithiocin analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity [agris.fao.org]
- 3. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-induced nephrotoxicity. Aetiology, clinical features and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. internal-medicine.ecu.edu [internal-medicine.ecu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Sodium thiosulfate through preserving mitochondrial dynamics ameliorates oxidative stress induced renal apoptosis and ferroptosis in 5/6 nephrectomized rats with chronic kidney diseases | PLOS One [journals.plos.org]
- 8. Regression Modeling of the Antioxidant-to-Nephroprotective Relation Shows the Pivotal Role of Oxidative Stress in Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dioscin Protects against Cisplatin-Induced Acute Kidney Injury by Reducing Ferroptosis and Apoptosis through Activating Nrf2/HO-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Kidney Injury Molecule-1 and Other Nephrotoxicity Biomarkers in Urine and Kidney Following Acute Exposure to Gentamicin, Mercury, and Chromium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects of Desferriferrithiocin analogues in vivo
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Desferriferrithiocin (DFFT) analogues in vivo. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Nephrotoxicity
Q1: We observed elevated serum creatinine and BUN levels in our rodent models treated with a DFFT analogue. What are the likely causes and what steps should we take?
A1: Elevated serum creatinine and Blood Urea Nitrogen (BUN) are strong indicators of potential nephrotoxicity, a known side effect of some DFFT analogues.[1] The parent compound, this compound, is severely nephrotoxic.[1]
Troubleshooting Steps:
-
Confirm the Finding: Repeat the serum biomarker analysis to rule out experimental error.
-
Dose-Response Assessment: If not already done, perform a dose-response study to determine if the toxicity is dose-dependent. A reduction in dose may mitigate the toxic effects while retaining efficacy.
-
Histopathological Analysis: Euthanize a subset of animals for histopathological examination of the kidneys. Look for characteristic signs of DFFT-induced nephrotoxicity, which include vacuolar changes of the proximal tubules that can be diffuse and severe, with multifocal vacuolar degeneration and necrosis.[1]
-
Early Detection Biomarkers: For future studies, consider monitoring more sensitive and earlier biomarkers of kidney injury. Urinary Kidney Injury Molecule-1 (KIM-1), clusterin, and Neutrophil Gelatinase-Associated Lipocalin (NGAL) can indicate renal injury before significant changes in creatinine and BUN are observed.[2][3]
-
Analogue Selection: The chemical structure of the DFFT analogue plays a crucial role in its toxicity profile. Analogues with hydroxyl groups or polyether fragments, particularly at the 3' or 4' position of the aromatic ring, have been shown to have significantly reduced nephrotoxicity compared to the parent compound.[1] Consider using a less toxic analogue if the observed toxicity is unmanageable.
Q2: What are the expected histopathological signs of nephrotoxicity with DFFT analogues in rodents?
A2: The primary histopathological finding associated with the parent DFFT compound is severe nephrotoxicity characterized by:
-
Vacuolar changes of the proximal tubules: These changes are often diffuse and can be severe.
-
Multifocal vacuolar degeneration and necrosis: This indicates significant damage to the tubular epithelial cells.[1]
It is important to note that less toxic analogues may show more subtle or no histopathological changes at therapeutic doses.
Gastrointestinal (GI) Toxicity
Q3: Our animals are experiencing diarrhea and weight loss after oral administration of a DFFT analogue. How can we address this?
A3: Diarrhea and weight loss are common clinical signs of gastrointestinal toxicity in rodents.[1][4] Some DFFT analogues, even those with reduced nephrotoxicity, can cause serious GI problems.[1]
Troubleshooting Steps:
-
Monitor Clinical Signs: Quantify the severity of diarrhea (e.g., using a grading scale) and monitor body weight daily.[1]
-
Dose Adjustment: As with nephrotoxicity, GI effects are often dose-dependent. A dose reduction may alleviate the symptoms.
-
Vehicle Control: Ensure the vehicle used for oral administration is not contributing to the GI upset.
-
Histopathological Examination: Examine the gastrointestinal tract (stomach, duodenum, jejunum, ileum, and colon) for signs of drug-induced injury, such as ulceration, inflammation, and changes in villus architecture.[5][6]
-
Biomarker Analysis: Consider analyzing biomarkers of intestinal injury. Plasma citrulline can be an indicator of damage to the stomach and small intestine, while fecal calprotectin can indicate damage to the jejunum and colon.[7]
Q4: Are there specific DFFT analogues known to cause GI toxicity?
A4: Yes, some desazadesferrithiocin (DADFT) analogues, while not overtly nephrotoxic, have been reported to cause serious gastrointestinal issues.[1] The specific structural features contributing to GI toxicity are less well-defined than those for nephrotoxicity, highlighting the need for careful monitoring when working with new analogues.
Data Presentation
Table 1: Iron Clearing Efficiency (ICE) of Selected this compound Analogues
| Analogue | Modification | Rodent ICE (%) | Primate ICE (%) | Reference |
| Deferitrin (1) | Parent DADFT | 1.1 ± 0.8 | 16.8 ± 7.2 | [8] |
| Analogue 4 | 4'-(3,6,9-trioxadecyloxy) | 5.5 ± 1.9 | 25.4 ± 7.4 | [8] |
| Analogue 3 | 4'-(3,6-dioxaheptyloxy) | 26.7 ± 4.7 | 26.3 ± 9.9 | [8] |
| Analogue 44 | (S)-4′-(HO)-DADFT-norPE | Excellent | Excellent | [9] |
ICE is calculated as (ligand-induced iron excretion / theoretical iron excretion) x 100.[9]
Experimental Protocols
Protocol 1: Assessment of Iron Clearing Efficiency (ICE) in Bile Duct-Cannulated Rodents
This protocol provides a general framework for assessing the iron-clearing efficiency of DFFT analogues.
1. Animal Model:
-
Use adult male rats (e.g., Sprague-Dawley) with normal iron stores.
2. Surgical Procedure: Bile Duct Cannulation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully cannulate the bile duct with polyethylene tubing.
-
Exteriorize the cannula, for example, between the scapulae, allowing for bile collection in a conscious, freely moving animal.[10]
-
Close the surgical incision.
-
Allow the animal to recover from surgery before drug administration.
3. Experimental Procedure:
-
House rats individually in metabolic cages to allow for separate collection of urine and feces.
-
Collect baseline bile, urine, and feces for a predetermined period (e.g., 24-48 hours) to establish basal iron excretion rates.
-
Administer the DFFT analogue orally (e.g., by gavage).
-
Collect bile, urine, and feces at timed intervals (e.g., 3-hour intervals for bile for up to 48 hours, and 24-hour intervals for urine and feces).[9]
4. Sample Analysis:
-
Determine the iron concentration in the collected bile, urine, and fecal samples using a suitable analytical method (e.g., atomic absorption spectroscopy).
5. Calculation of ICE:
-
Calculate the total amount of iron excreted above baseline levels following drug administration.
-
The Iron Clearing Efficiency (ICE) is expressed as a percentage of the theoretical maximum amount of iron that can be chelated by the administered dose.[9]
Protocol 2: Histopathological Assessment of Renal and Gastrointestinal Toxicity
1. Tissue Collection and Fixation:
-
At the end of the in vivo study, euthanize the animals using an approved method.
-
Perform a gross pathological examination of the kidneys and gastrointestinal tract.
-
Collect tissue samples from the kidneys (cortex and medulla) and sections of the stomach, duodenum, jejunum, ileum, and colon.
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours.[11]
2. Tissue Processing and Staining:
-
Dehydrate the fixed tissues through a graded series of ethanol.[11]
-
Clear the tissues in xylene.[11]
-
Embed the tissues in paraffin wax.[11]
-
Section the paraffin blocks at 4-5 µm thickness.[11]
-
Mount the sections on glass slides.
-
Stain the slides with Hematoxylin and Eosin (H&E).[11]
3. Microscopic Examination:
-
A qualified pathologist should examine the stained slides under a light microscope.
-
Kidney: Evaluate for glomerular changes, tubular degeneration and necrosis (specifically vacuolar changes in the proximal tubules), and interstitial inflammation.[1][12]
-
Gastrointestinal Tract: Assess for signs of inflammation, ulceration, epithelial damage, changes in villus height and crypt depth, and submucosal edema.[5][6]
-
Grade the observed changes for severity (e.g., minimal, mild, moderate, severe).[11]
Visualizations
Caption: Troubleshooting workflow for unexpected toxicity.
Caption: DFFT analogue structure-toxicity relationship.
Caption: Iron clearing efficiency assessment workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gastroenterology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mjmr.journals.ekb.eg [mjmr.journals.ekb.eg]
- 6. Chemotherapy induced gastrointestinal toxicity in rats: involvement of mitochondrial DNA, gastrointestinal permeability and cyclooxygenase -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation and evaluation of gastrointestinal toxicity biomarkers in rats with different sites of gastrointestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. Histopathological study of the kidney after administration of methanolic extract of roots of Leptadenia hastata in the Albino Wistar rat [scirp.org]
- 12. researchgate.net [researchgate.net]
Challenges in the chemical synthesis of Desferriferrithiocin derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Desferriferrithiocin (DFFT) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound derivatives?
A1: The synthesis of DFFT derivatives, while achievable, presents several common challenges:
-
Low yields in the key thiazoline ring formation: The condensation of a substituted 2-cyanopyridine with a cysteine derivative is a critical step that can be low-yielding due to side reactions or incomplete conversion.[1][2]
-
Side reactions: Undesired reactions, such as racemization at the chiral center of the thiazoline ring, can occur under the reaction conditions.[1]
-
Purification difficulties: The polar nature of the final products, which are often zwitterionic carboxylic acids, can make purification by standard column chromatography challenging.
-
Protecting group strategy: The selection, introduction, and removal of protecting groups for the phenolic hydroxyl and carboxylic acid functionalities require careful planning to avoid unwanted side reactions and ensure compatibility with other reaction steps.
-
Toxicity of reagents and intermediates: Some reagents and intermediates used in the synthesis may be toxic and require careful handling.
Q2: How can I improve the yield of the thiazoline ring formation?
A2: To improve the yield of the condensation reaction between a 2-cyanopyridine derivative and a cysteine ester, consider the following:
-
Reaction conditions: Optimization of reaction temperature, time, and solvent is crucial. The reaction is often carried out in a protic solvent like methanol or ethanol.
-
Base: The choice and amount of base used to deprotonate the thiol of the cysteine derivative can significantly impact the reaction rate and yield. Common bases include organic amines like triethylamine or DIPEA.
-
Purity of starting materials: Ensure that the 2-cyanopyridine and cysteine derivatives are of high purity, as impurities can interfere with the reaction.
-
Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the thiol.
Q3: What are the common side reactions during the synthesis, and how can they be minimized?
A3: A common side reaction is the racemization of the chiral center at the C4 position of the thiazoline ring. This can be minimized by:
-
Mild reaction conditions: Use the mildest possible conditions for both the condensation and subsequent deprotection steps.
-
Temperature control: Avoid excessive heat, as this can promote racemization.
-
Another potential side reaction is the hydrolysis of the nitrile group in the starting 2-cyanopyridine to the corresponding carboxylic acid, which will not participate in the desired condensation. This can be avoided by ensuring anhydrous reaction conditions until the cyclization is complete.
Q4: What are the best practices for purifying this compound derivatives?
A4: The purification of polar, often zwitterionic, DFFT derivatives can be challenging. Here are some effective strategies:
-
Reverse-phase chromatography: This is often the most effective method for purifying the final products. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid can provide good separation.
-
Ion-exchange chromatography: This technique can be useful for separating the zwitterionic product from charged or neutral impurities.
-
Crystallization: If the product is a stable solid, crystallization from a suitable solvent system can be an effective purification method.
-
Preparative HPLC: For small-scale purifications or when high purity is required, preparative high-performance liquid chromatography (HPLC) is a powerful tool.[3][4][5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield in the thiazoline ring formation | 1. Incomplete reaction. 2. Decomposition of starting materials. 3. Incorrect reaction conditions (temperature, solvent, base). 4. Impure starting materials. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Ensure starting materials are stable under the reaction conditions. 3. Systematically screen different solvents, bases, and temperatures.[7][8] 4. Purify starting materials before use. |
| Presence of multiple spots on TLC after reaction | 1. Formation of side products. 2. Incomplete reaction. 3. Decomposition of the product. | 1. Optimize reaction conditions to minimize side reactions. 2. Increase reaction time or temperature cautiously. 3. Use milder work-up and purification conditions. |
| Difficulty in removing protecting groups | 1. Inappropriate choice of protecting group for the substrate. 2. Harsh deprotection conditions leading to product degradation. | 1. Select protecting groups that can be removed under mild conditions compatible with the DFFT core structure. 2. Screen different deprotection reagents and conditions on a small scale. |
| Racemization of the final product | 1. Harsh basic or acidic conditions during synthesis or work-up. 2. Elevated temperatures. | 1. Use mild, non-racemizing conditions for all steps. 2. Maintain low temperatures throughout the synthesis and purification.[1] |
| Poor separation during column chromatography | 1. Inappropriate stationary or mobile phase. 2. Product is too polar for normal-phase silica gel chromatography. | 1. Switch to reverse-phase chromatography (C18 silica). 2. Use a more polar mobile phase system for normal-phase chromatography. 3. Consider ion-exchange chromatography. |
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of Desazadesferrithiocin Polyether Analogues [9]
| Derivative | Starting Nitrile | Reaction Conditions | Yield (%) |
| (S)-4'-(HO)-DADFT-PE | 2-cyano-3-hydroxy-4-(3,6,9-trioxadecyloxy)benzonitrile | D-cysteine methyl ester, MeOH, reflux | 84 |
| (S)-3'-polyether analogue | 2,3-dihydroxybenzonitrile (alkylated) | D-cysteine methyl ester, NaH, DMSO | 70 (alkylation), then condensation |
Experimental Protocols
Key Experiment: Synthesis of (S)-4,5-Dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic Acid (Desferrithiocin)
This protocol is a generalized procedure based on common synthetic strategies for DFFT and its analogues.
-
Protection of Starting Materials:
-
Protect the phenolic hydroxyl group of 3-hydroxy-2-cyanopyridine, for example, as a benzyl ether, using benzyl bromide and a suitable base (e.g., K₂CO₃) in an appropriate solvent (e.g., acetone).
-
Protect the carboxylic acid of D-cysteine as a methyl or ethyl ester by reacting with methanol or ethanol in the presence of an acid catalyst (e.g., thionyl chloride or HCl gas).
-
-
Condensation and Thiazoline Ring Formation:
-
Dissolve the protected 3-(benzyloxy)-2-cyanopyridine and D-cysteine methyl ester hydrochloride in anhydrous methanol under an inert atmosphere.
-
Add a suitable base, such as triethylamine, dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
-
Purification of the Intermediate:
-
Purify the resulting protected DFFT ester by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
-
Deprotection:
-
Cleave the ester group by hydrolysis using a mild base such as lithium hydroxide in a mixture of THF and water.
-
Remove the benzyl protecting group by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like methanol or ethanol.
-
-
Final Purification:
-
Purify the final Desferrithiocin product by reverse-phase HPLC to obtain the pure compound.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for low yield in the key condensation step.
References
- 1. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Testing of Non-Nephrotoxic Desazadesferrithiocin Polyether Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Desferriferrithiocin and Deferoxamine in Iron Chelation Therapy
For Researchers, Scientists, and Drug Development Professionals
Iron chelation therapy is a cornerstone in the management of iron overload disorders, a consequence of certain genetic conditions and frequent blood transfusions. For decades, Deferoxamine (DFO) has been the standard of care. However, the emergence of new chelating agents, such as Desferriferrithiocin (DFT) and its analogues, has prompted a re-evaluation of therapeutic strategies. This guide provides an objective comparison of this compound and Deferoxamine, focusing on their performance backed by experimental data to inform research and drug development.
Executive Summary
Deferoxamine, a hexadenta te chelator administered parenterally, has a long-standing clinical history of efficacy in reducing iron burden. This compound, a tridentate chelator, has shown promise as an orally active agent. Preclinical studies suggest that DFT and its analogues can be highly effective in promoting iron excretion, in some cases demonstrating greater efficiency than DFO. However, initial studies with the parent DFT compound revealed significant toxicity, particularly nephrotoxicity, which has driven the development of less toxic analogues. This guide will delve into the comparative efficacy, toxicity profiles, and mechanisms of action of these two important iron chelators.
Efficacy in Iron Removal
The primary measure of an iron chelator's efficacy is its ability to promote the excretion of excess iron from the body. Comparative studies in animal models have provided valuable insights into the iron-clearing efficiency (ICE) of DFT and DFO.
Table 1: Comparative Iron Clearing Efficiency (ICE) in a Cebus Monkey Model
| Chelator | Administration Route | Dose (µmol/kg) | Iron Clearing Efficiency (%) | Primary Route of Excretion | Reference |
| Desferrioxamine B (DFO) | Subcutaneous | 150 | 5.5 ± 0.9 | Urine and Feces | [1] |
| Desferrithiocin (DFT) | Oral | 150 | 18.6 ± 9.3 | Not Specified | [1] |
| Desmethyl-desferrithiocin | Oral | Not Specified | Not Specified | Not Specified | [2] |
Iron Clearing Efficiency (ICE) is calculated as the percentage of the administered chelator dose that is excreted as an iron complex.
As the data indicates, orally administered this compound demonstrated a significantly higher iron clearing efficiency in the Cebus monkey model compared to subcutaneously administered Deferoxamine[1]. It is important to note that the parent compound, Desferrithiocin, exhibited toxicity, leading to the development of analogues like desmethyl-desferrithiocin[2].
Toxicity Profile
A critical aspect of any therapeutic agent is its safety profile. While DFO is generally considered safe, it is associated with certain adverse effects. The development of DFT has been hampered by toxicity concerns with the parent compound.
Table 2: Comparative Toxicity Data
| Chelator | Toxicity Profile | LD50 (Mouse) | LD50 (Rat) | Reference |
| Desferrioxamine (DFO) | Ototoxicity, retinopathy, growth failure (long-term use) | >3000 mg/kg (Oral), 1600 mg/kg (Subcutaneous) | >1000 mg/kg (Oral), >1000 mg/kg (Subcutaneous) | |
| Desferrithiocin (DFT) | Severe nephrotoxicity observed in rodents with the parent compound. Analogues have been developed to mitigate this. | Not Available | Not Available | [2][3] |
| Desferrithiocin Analogues | Varied toxicity profiles, with some showing severe gastrointestinal or renal toxicity in rodents at high doses. Desmethyl-desferrithiocin showed minimal toxic side effects in one study. | Not Available | Not Available | [2] |
The parent Desferrithiocin compound was found to be severely nephrotoxic in rodents, with daily administration of 384 µmol/kg leading to death within 5 days in a planned 10-day study[2][3]. This has necessitated the development of analogues with improved safety profiles. In contrast, Deferoxamine has a well-established safety profile from years of clinical use, with known, manageable side effects.
Mechanism of Action and Cellular Pharmacology
The differences in efficacy and toxicity between DFO and DFT can be partly attributed to their distinct mechanisms of action at the cellular level.
Deferoxamine, being a large, hydrophilic molecule, has limited cell permeability. It primarily chelates extracellular iron and iron within the circulation. It can also access iron from lysosomes following the degradation of ferritin.
This compound, on the other hand, is a smaller, more lipophilic molecule, allowing for greater cell membrane permeability. This enables it to access intracellular iron pools more readily. Studies in rat hepatocytes have shown that DFT uptake is rapid, reaching a plateau after about one hour, with a maximum accumulation three times that of DFO[1].
Cellular Localization and Iron Mobilization:
-
This compound (DFT): Primarily localizes in the cytosol, with a small proportion in the mitochondria. It mobilizes iron more rapidly than DFO from hepatocytes and is particularly efficient at mobilizing iron from ferritin at acidic pH[1].
-
Deferoxamine (DFO): Distributes almost equally between the cytosol and the particulate fraction, with a significant portion associated with lysosomes. It is thought to chelate iron from the cytosol and lysosomes[1].
These differences in cellular pharmacology likely contribute to the higher iron-clearing efficiency observed with DFT in some studies.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in iron metabolism and the experimental procedures used to evaluate these chelators, the following diagrams are provided.
Caption: Cellular iron uptake and trafficking pathway.
Caption: Simplified mechanism of action for DFO and DFT.
Caption: Experimental workflow for primate iron chelation study.
Detailed Experimental Protocols
To ensure reproducibility and a thorough understanding of the presented data, detailed experimental protocols are crucial.
Primate Iron Chelation Study (Cebus Monkey Model)[1]
-
Animal Model: Adult male Cebus apella monkeys were used.
-
Iron Overload Induction: Monkeys were administered iron dextran intramuscularly at a dose of 10 mg/kg twice weekly until a state of iron overload was achieved, confirmed by serum iron levels and liver biopsies.
-
Housing: During the study, animals were housed individually in metabolic cages to allow for the separate collection of urine and feces.
-
Drug Administration:
-
Deferoxamine (DFO): Administered as a single subcutaneous injection at a dose of 150 µmol/kg.
-
This compound (DFT): Administered orally via gavage in a 40% (vol/vol) solution of Cremophor RH-40/water at a dose of 150 µmol/kg. Monkeys were fasted for 24 hours prior to oral administration and received an antiemetic (Reglan) to prevent vomiting.
-
-
Sample Collection: Urine and feces were collected for a baseline period before drug administration and for several days post-administration.
-
Iron Analysis: The iron content in urine and feces was determined using atomic absorption spectroscopy.
-
Calculation of Iron Clearing Efficiency (ICE): The total amount of iron excreted above baseline levels following drug administration was calculated and expressed as a percentage of the theoretical maximum amount of iron that could be bound by the administered dose of the chelator.
Hepatocyte Iron Mobilization Assay[1]
-
Cell Culture: Primary rat hepatocytes were isolated and cultured.
-
Radiolabeling: Cells were incubated with 59Fe-labeled ferritin to introduce a traceable pool of intracellular iron.
-
Chelator Incubation: The 59Fe-loaded hepatocytes were incubated with either 14C-labeled Deferoxamine or 3H-labeled this compound at various concentrations.
-
Measurement of Iron Mobilization: At different time points, the amount of 59Fe released from the cells into the culture medium was quantified using a scintillation counter.
-
Subcellular Localization:
-
After incubation with the radiolabeled chelators, hepatocytes were harvested and homogenized.
-
Differential centrifugation was used to separate the cytosolic fraction from the particulate fraction (containing organelles like mitochondria and lysosomes).
-
The amount of radiolabeled chelator in each fraction was quantified to determine its subcellular distribution.
-
Conclusion
The available evidence suggests that this compound and its analogues represent a promising class of orally active iron chelators with the potential for high iron clearing efficiency. However, the significant toxicity associated with the parent compound underscores the importance of continued research into developing safer and more effective analogues. Deferoxamine remains a vital tool in iron chelation therapy, with a well-established efficacy and safety profile, despite its parenteral route of administration.
For researchers and drug development professionals, the key takeaway is the critical balance between efficacy and toxicity. Future studies should focus on direct, quantitative comparisons of the most promising DFT analogues with DFO in relevant preclinical models, including comprehensive toxicity assessments. The development of an orally active iron chelator with the efficacy of DFT and the safety profile of DFO would represent a major advancement in the treatment of iron overload disorders.
References
- 1. ashpublications.org [ashpublications.org]
- 2. A comparative study of the iron-clearing properties of desferrithiocin analogues with desferrioxamine B in a Cebus monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Desferriferrithiocin and Deferiprone (L1) for Iron Chelation Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent iron chelators: Desferriferrithiocin (DFFT), a promising preclinical candidate, and Deferiprone (L1), an established clinically approved drug. This document synthesizes available experimental data to objectively compare their performance, mechanisms of action, and safety profiles.
Executive Summary
Iron chelating agents are crucial for managing iron overload disorders, which can arise from chronic blood transfusions or genetic conditions. Deferiprone (L1) is an orally active iron chelator widely used in clinical practice. This compound (DFFT) is a potent, orally active iron chelator identified from microbial sources that has undergone significant preclinical investigation. While direct head-to-head clinical trials are unavailable due to their different developmental stages, this guide draws comparisons from existing preclinical and clinical data to inform future research and development in the field of iron chelation therapy.
Chemical and Pharmacokinetic Properties
A fundamental aspect of an effective iron chelator is its ability to be absorbed orally and maintain therapeutic concentrations in the body. The following table summarizes the key chemical and pharmacokinetic parameters of DFFT and Deferiprone. It is important to note that the data for DFFT is derived from preclinical studies in primates, while the data for Deferiprone is from human clinical trials.
| Property | This compound (DFFT) Analogs | Deferiprone (L1) |
| Chemical Class | Thiazoline-based siderophore analog | 3-hydroxypyridin-4-one |
| Administration | Oral | Oral |
| Bioavailability | Preclinical data in primates suggests good oral absorption. | Rapidly absorbed, with peak plasma concentrations within 1-2 hours.[1] |
| Metabolism | Primarily metabolized to a glucuronide conjugate.[2] | Primarily metabolized by UGT1A6 to an inactive 3-O-glucuronide metabolite.[1] |
| Excretion | Primarily renal. | 75-90% excreted in the urine as the metabolite.[1] |
| Half-life | Varies among analogs in primates. | Approximately 1.9 hours in humans.[1] |
| Protein Binding | Low plasma protein binding observed in preclinical models. | Less than 10% bound to plasma proteins.[1] |
Mechanism of Action and Efficacy
Both DFFT and Deferiprone function by binding to ferric iron (Fe³⁺), forming stable complexes that can be excreted from the body.
This compound (DFFT): DFFT is a tridentate chelator, meaning three molecules of DFFT bind to one atom of iron to form a stable 3:1 complex. Preclinical studies in iron-overloaded primates have demonstrated its high iron clearing efficiency (ICE), a measure of the amount of iron excreted relative to the theoretical binding capacity of the chelator.
Deferiprone (L1): Deferiprone is also a bidentate ligand that forms a 3:1 stable complex with ferric iron.[1][3] It effectively reduces iron levels in various organs, with a notable efficacy in removing iron from the heart, a critical target for iron-induced toxicity.[4]
The following table presents available efficacy data. A direct comparison is challenging due to the different models and methodologies used.
| Parameter | This compound (DFFT) Analogs | Deferiprone (L1) |
| Iron Chelation Stoichiometry | 3:1 (DFFT:Iron) | 3:1 (Deferiprone:Iron)[1][3] |
| In Vivo Efficacy | High Iron Clearing Efficiency (ICE) demonstrated in iron-overloaded primates. | Clinically proven to reduce serum ferritin and liver iron concentration in patients with transfusional iron overload.[5][6][7][8][9][10] |
| Cardiac Iron Removal | Preclinical data on specific cardiac iron removal is limited. | Demonstrated efficacy in reducing myocardial iron and improving cardiac function.[4] |
Safety and Tolerability
The safety profile is a critical determinant of the clinical utility of an iron chelator.
This compound (DFFT): Preclinical studies with DFFT and its analogs have identified potential nephrotoxicity (kidney toxicity) as a primary concern.[11]
Deferiprone (L1): The most significant adverse effect associated with Deferiprone is agranulocytosis, a severe reduction in white blood cells, which can increase the risk of serious infections and death.[12][13][14] Regular monitoring of blood counts is mandatory during therapy.[12][14][15] Other common side effects include gastrointestinal issues, arthralgia (joint pain), and elevated liver enzymes.[13][14][15][16]
| Adverse Effect | This compound (DFFT) | Deferiprone (L1) |
| Major Toxicity | Nephrotoxicity (observed in preclinical studies)[11] | Agranulocytosis/Neutropenia[12][13][14] |
| Common Side Effects | Data from human trials is not available. | Nausea, vomiting, abdominal pain, arthralgia, elevated liver enzymes.[14][15][16] |
| Monitoring | Renal function monitoring would be critical in clinical trials. | Regular monitoring of absolute neutrophil count (ANC) is required.[12][14] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of iron chelators.
In Vivo Iron Chelation Efficiency in a Primate Model (Adapted from studies on DFFT analogs)
-
Animal Model: Iron-overloaded Cebus apella monkeys. Iron overload is induced by parenteral administration of iron dextran.
-
Drug Administration: The test chelator (e.g., DFFT analog) is administered orally at a specified dose.
-
Sample Collection: Urine and feces are collected over a 24-hour period post-administration. Blood samples are collected at various time points to determine the pharmacokinetic profile.
-
Iron Analysis: The iron content in urine and feces is quantified using atomic absorption spectroscopy.
-
Calculation of Iron Clearing Efficiency (ICE): ICE (%) = [(Total iron excreted in 24h) / (Theoretically maximal amount of iron that can be chelated by the administered dose)] x 100. Note: The theoretical maximum is based on the stoichiometry of the chelator-iron complex (e.g., 3:1 for DFFT).
In Vitro Determination of Iron Chelation Capacity using Spectrophotometry
-
Principle: This method relies on the competition for iron between the chelator being tested and a chromogenic iron-binding indicator, such as ferrozine.
-
Reagents:
-
Ferrous sulfate (FeSO₄) solution
-
Ferrozine solution
-
The iron chelator to be tested (e.g., DFFT or Deferiprone) at various concentrations.
-
Buffer solution (e.g., HEPES buffer, pH 7.4)
-
-
Procedure:
-
A solution of the iron chelator is incubated with a known concentration of ferrous sulfate.
-
After an incubation period, the ferrozine solution is added. Ferrozine forms a colored complex with any remaining free ferrous iron.
-
The absorbance of the ferrozine-iron complex is measured using a spectrophotometer at its maximum absorbance wavelength (typically around 562 nm).
-
The percentage of iron chelated by the test compound is calculated by comparing the absorbance of the sample with a control containing no chelator.
-
-
Calculation: Chelation Activity (%) = [1 - (Absorbance of sample / Absorbance of control)] x 100
Signaling Pathways and Molecular Interactions
Iron chelators exert their effects by modulating cellular iron homeostasis. The following diagrams illustrate the key pathways and molecular interactions influenced by these agents.
Caption: Overview of Iron Metabolism and the Action of Iron Chelators.
The following diagram illustrates the workflow for evaluating a novel iron chelator.
Caption: Drug Development Workflow for an Iron Chelator.
Conclusion
Deferiprone is a well-established oral iron chelator with proven clinical efficacy, particularly in managing cardiac iron overload. Its use is, however, limited by the risk of serious hematological side effects. This compound represents a promising preclinical candidate with high iron chelation efficiency. The primary hurdle for its clinical development appears to be its potential for nephrotoxicity, which requires further investigation and potential chemical modification to mitigate.
This comparative analysis highlights the ongoing need for the development of new oral iron chelators with improved efficacy and safety profiles. While DFFT shows promise, extensive further research, including rigorous clinical trials, is necessary to determine its ultimate therapeutic potential in comparison to established treatments like Deferiprone.
References
- 1. Measurement of the labile iron pool [bio-protocol.org]
- 2. Iron regulatory protein 1 is not required for the modulation of ferritin and transferrin receptor expression by iron in a murine pro-B lymphocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Labile Iron Pool of Human Lymphocytes using the Fluorescent Probe, CP655 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 5. mdpi.com [mdpi.com]
- 6. Deferiprone Interactions Checker - Drugs.com [drugs.com]
- 7. Divalent metal transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A facile colorimetric method for the quantification of labile iron pool and total iron in cells and tissue specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. devtoolsdaily.com [devtoolsdaily.com]
- 16. Iron-regulatory proteins: molecular biology and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the synergistic effects of Desferriferrithiocin with other chelators
An Evaluation of Combination Iron Chelation Therapies for Enhanced Efficacy and Safety
Desferriferrithiocin (DFFT), an early and potent orally active iron chelator, sparked significant interest in the development of more effective treatments for iron overload conditions.[1] While DFFT itself did not proceed to clinical use due to toxicity concerns, its discovery paved the way for a new generation of tridentate oral iron chelators.[1] The principle of combining different chelating agents to achieve synergistic effects—enhancing iron removal while potentially minimizing toxicity—remains a cornerstone of modern chelation therapy. This guide provides a comparative analysis of established combination therapies involving the three clinically approved iron chelators: Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX).
Understanding the Rationale for Combination Therapy
Iron overload, a major complication in patients with transfusion-dependent β-thalassemia, can lead to severe organ damage and mortality if left untreated.[2][3] While monotherapy with an iron chelator is often the first line of treatment, some patients may not achieve adequate iron reduction due to issues with efficacy, adherence, or adverse effects.[4][5] Combination therapy offers a strategy to overcome these limitations by leveraging the different pharmacological properties of various chelators. For instance, the "shuttle hypothesis" suggests that a lipophilic chelator like Deferiprone can enter cells to bind iron and then transfer it to a more hydrophilic chelator like Deferoxamine in the plasma for excretion.[6]
Comparative Efficacy of Combination Regimens
Clinical studies have demonstrated that combining iron chelators can lead to a more significant reduction in iron burden compared to monotherapy, particularly in patients with severe iron overload. The following tables summarize key efficacy data from studies evaluating different combination regimens.
Table 1: Efficacy of Deferoxamine (DFO) and Deferiprone (DFP) Combination Therapy
| Study Population | Treatment Regimen | Duration | Key Efficacy Outcomes | Reference |
| 91 patients with β-thalassemia major | DFO (40 mg/kg/day, 4-5 nights/week) + DFP (75 mg/kg/day) | 6-48 months | Mean serum ferritin decreased from 3,088 ng/mL to 2,051 ng/mL (p<0.001). Significant improvement in myocardial function (ejection fraction and fractional shortening). | [2][3] |
| 79 patients with severe iron overload | Continuous DFP + intermittent subcutaneous DFO | At least 12 months | Mean serum ferritin decreased from 5,243 ng/mL to 3,439 ng/mL (p<0.001). Mean urinary iron excretion doubled compared to monotherapy. Left ventricular ejection fraction increased from 48.6% to 57% in patients with baseline cardiac dysfunction. | [5] |
| 5 patients with inadequate response to DFP | Daily DFP + subcutaneous DFO (2-6 days/week) | 7-15 months | Fall in serum ferritin observed in all patients. Additive effect on urinary iron excretion when given on the same day. | [4] |
Table 2: Efficacy of Deferasirox (DFX) in Combination with Other Chelators
| Study Population | Treatment Regimen | Duration | Key Efficacy Outcomes | Reference |
| 27 children with β-thalassemia major | DFX + DFP | 12 months | Significant reduction in mean serum ferritin from 4,277 µg/dL to 2,985 µg/dL (p=0.018). | [7] |
| Systematic review of 11 studies | DFX + DFP | Varied | Generally showed a reduction in serum ferritin and liver iron concentration (LIC), with an increase in cardiac T2* values. Combination therapy resulted in a significantly greater reduction in serum ferritin compared to DFP or DFX monotherapy in one study. | [8] |
| 16 adult patients with severe iron overload | DFX (mean 23 mg/kg/day) + DFO (mean 42 mg/kg/day, 2-7 days/week) | 239 - 2305 days | Significant reduction in serum ferritin after 12 and 36 months. | [9] |
Experimental Protocols
The methodologies employed in evaluating combination chelation therapies typically involve longitudinal monitoring of iron overload markers in transfusion-dependent patients.
General Protocol for Evaluating Combination Chelation Therapy:
-
Patient Selection: Patients with transfusion-dependent β-thalassemia and evidence of significant iron overload (e.g., serum ferritin > 2500 µg/L) who have had an inadequate response to monotherapy are recruited.[5][10]
-
Treatment Regimen:
-
DFO + DFP: Patients receive a daily oral dose of DFP (typically 75 mg/kg/day in three divided doses) in combination with subcutaneous infusions of DFO (e.g., 40-50 mg/kg/day for 8-12 hours, on 4-7 nights per week).[2][3]
-
DFX + DFP: Patients receive a daily oral dose of both DFX (e.g., 20-30 mg/kg/day) and DFP (e.g., 75-100 mg/kg/day).[7][10]
-
DFX + DFO: Patients receive a daily oral dose of DFX combined with intermittent subcutaneous DFO infusions.[9]
-
-
Efficacy Assessment:
-
Serum Ferritin: Monitored at baseline and at regular intervals (e.g., every 3-6 months) to assess changes in total body iron stores.[5][7]
-
Liver Iron Concentration (LIC): Measured at baseline and follow-up using methods like R2 MRI or T2* MRI.[8][9]
-
Cardiac Iron: Assessed using T2* MRI of the heart to evaluate changes in myocardial iron deposition.[8][9]
-
Urinary Iron Excretion: Measured over a 24-hour period to quantify iron removal.[5]
-
-
Safety Monitoring: Regular monitoring of complete blood counts for neutropenia or agranulocytosis (especially with DFP), as well as renal and hepatic function tests.[5][10]
Visualizing Mechanisms and Workflows
To better understand the underlying principles and experimental designs, the following diagrams illustrate the mechanism of iron overload and a typical workflow for a combination therapy trial.
Caption: Mechanism of transfusional iron overload and points of action for different iron chelators.
Caption: A typical experimental workflow for a randomized controlled trial evaluating combination iron chelation therapy.
Conclusion
The strategy of combining iron chelators represents a significant advancement in the management of transfusional iron overload. The synergistic or additive effects of these combinations can lead to more effective iron removal, particularly in patients who are difficult to treat with monotherapy.[4][6] Combinations such as DFO plus DFP have been shown to not only reduce serum ferritin and liver iron but also to improve cardiac function, a critical outcome for patient survival.[2][3][5] Newer all-oral combinations, such as DFX and DFP, offer the potential for improved convenience and adherence, with studies demonstrating significant efficacy.[7][8] The choice of a specific combination regimen should be tailored to the individual patient's iron overload status, organ function, and tolerance. Further research, through well-designed clinical trials, will continue to refine these synergistic strategies, building on the foundational work that began with early chelators like this compound.
References
- 1. Development of tridentate iron chelators: from desferrithiocin to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Combined therapy with desferrioxamine and deferiprone in beta thalassemia major patients with transfusional iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined therapy with deferiprone and desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined therapy with deferiprone and desferrioxamine in thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. haematologica.org [haematologica.org]
- 7. Efficacy of combination chelation with deferasirox and deferiprone in children with beta-thalassemia major: an audit from a unit in the developing world - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Combined Deferiprone and Deferasirox in Iron-Overloaded Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
The Pharmacokinetic Profile of Desferriferrithiocin Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Desferriferrithiocin (DFT) and its derivatives represent a promising class of orally active iron chelators for the management of iron overload disorders, such as β-thalassemia and myelodysplastic syndromes. Understanding the pharmacokinetic properties of these compounds is crucial for optimizing their therapeutic efficacy and safety. This guide provides a comparative analysis of the available pharmacokinetic data for various DFT derivatives, supported by experimental methodologies and visual representations of relevant biological pathways.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of selected this compound derivatives based on available preclinical and clinical data. Direct comparative studies across a wide range of derivatives are limited; therefore, the data presented here is compiled from different studies and should be interpreted with caution.
| Derivative Name/Code | Test System | Dose | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Half-life (t1/2) | Key Findings & Citations |
| SP-420 (Deferitrin) | Humans (β-thalassemia patients) | 1.5, 3, 6, 12, 24 mg/kg (single dose) & 9 mg/kg (twice daily) | Near dose-linear increase over the dose range. | 0.5 - 2.25 hours (not dose-dependent). | Near dose-linear increase over the dose range. | Not explicitly stated. | A Phase I clinical trial showed near dose-linear pharmacokinetics. The study was terminated early due to renal adverse events.[1] |
| (S)-Desferrithiocin (DFT) | Rats | Not specified | Not specified | Not specified | Not specified | 18.6 hours (in vitro, pH 2.5) | Stable at pH 7.2, but hydrolyzes at acidic pH.[2] |
| (R)-Desmethyl-DFT | Rats | Not specified | Not specified | Not specified | Not specified | 8.74 hours (in vitro, pH 2.5) | More rapid hydrolysis at acidic pH compared to DFT.[2] |
| (R)-Desazadesmethyl-DFT | Rats | Not specified | Not specified | Not specified | Not specified | 31.7 hours (in vitro, pH 2.5) | More stable at acidic pH compared to DFT and its desmethyl derivative.[2] |
| Desmethyldesferrithiocin (DMDFT) | Cebus apella Primates | Not specified | Higher plasma concentration compared to 4'-(S)-hydroxydesazaDMDFT. | Not specified | Not specified | Not specified | Exhibits markedly different plasma pharmacokinetics compared to its analogs despite comparable iron excretion.[3] |
| 4'-(S)-HydroxydesazaDMDFT | Cebus apella Primates | Not specified | Lower plasma concentration compared to DMDFT. | Not specified | Not specified | Not specified | Similar renal clearance to DMDFT.[3] |
| Oxazoline analog of desazaDMDFT | Cebus apella Primates | Not specified | Not specified | Not specified | Not specified | Remains in plasma for extended periods. | Poor iron clearance when administered orally and shows a marked capacity to bind to human serum albumin.[3] |
Experimental Protocols
The pharmacokinetic parameters of this compound derivatives have been primarily evaluated in non-human primate models, particularly the Cebus apella monkey, which has been established as a valuable model for predicting the performance of iron chelators in humans.[4][5]
General Protocol for Oral Pharmacokinetic Studies in Cebus apella Primates:
-
Animal Model: Iron-overloaded Cebus apella monkeys are typically used. Iron overload is induced by intramuscular injections of iron dextran.[4]
-
Drug Administration: The this compound derivative is administered orally, often as a solution or suspension.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug and its major metabolites is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) using non-compartmental or compartmental analysis.
Mechanism of Action and Related Pathways
This compound derivatives exert their therapeutic effect by chelating excess iron in the body, thereby preventing iron-mediated oxidative damage. The primary mechanism involves the formation of a stable complex with ferric iron (Fe³⁺), which is then excreted from the body.
The following diagram illustrates the general workflow for evaluating the pharmacokinetics of an orally administered this compound derivative.
Caption: Workflow for pharmacokinetic evaluation of DFT derivatives.
The following diagram illustrates the simplified mechanism of iron chelation and its impact on iron transport.
Caption: Simplified iron chelation and excretion pathway.
References
- 1. Safety and pharmacokinetics of the oral iron chelator SP-420 in β-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An investigation of desferrithiocin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of orally administered desferrithiocin analogs in cebus apella primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A non-human primate model for the study of oral iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Desferriferrithiocin
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Desferriferrithiocin, a potent iron chelator. Adherence to these protocols is critical to mitigate risks and maintain a safe research environment.
Hazard and Safety Information
This compound is a compound that requires careful handling due to its potential health effects. The following table summarizes its key hazard classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312+P330 |
| Skin irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocol for Proper Disposal
The following protocol outlines the necessary steps for the collection and disposal of solid this compound waste and contaminated lab supplies. This procedure is designed to be conducted by trained laboratory personnel familiar with chemical handling.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety goggles, and nitrile gloves.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
This container should be made of a compatible material (e.g., a high-density polyethylene - HDPE bottle or drum) with a secure, leak-proof lid.
-
Place all solid this compound waste, including unused or expired product and any contaminated materials (e.g., weighing boats, contaminated paper towels, gloves), directly into this designated container.[1]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2]
3. Container Labeling:
-
Immediately label the waste container with a hazardous waste tag.[2][3]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]
-
The approximate quantity of the waste.
-
The date when the first waste was added to the container.[2]
-
The name and contact information of the principal investigator or laboratory supervisor.[2]
-
Checkmarks indicating the relevant hazards (e.g., "Harmful," "Irritant").[2]
4. Waste Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5]
-
This area should be under the control of laboratory personnel and away from general laboratory traffic.
-
Ensure the container is stored in secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.
-
Keep the waste container closed at all times, except when adding waste.[4][5]
5. Arranging for Disposal:
-
Once the waste container is full or has reached the storage time limit set by your institution (typically 90 days), arrange for its collection.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to schedule a pickup.[5][6]
-
Follow their specific procedures for waste collection requests.
6. Empty Container Disposal:
-
An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.[3][4]
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., water, if this compound is water-soluble).[3][4]
-
The rinsate must be collected and disposed of as hazardous chemical waste.[3][4] After triple-rinsing, deface the original label and the container may be disposed of as regular trash or recycled, in accordance with your institution's policies.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Desferriferrithiocin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Desferriferrithiocin, including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Impervious gloves | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and dust. |
| Face Protection | Face shield | To provide an additional layer of protection for the face. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Required when dusts are generated | To prevent inhalation of the substance.[1] |
Experimental Protocol: Safe Handling Procedure
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
1. Preparation:
- Ensure all necessary PPE is readily available and in good condition.
- Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.
- Have an emergency eye wash station and safety shower accessible.
2. Handling:
- Before handling, wash hands thoroughly.
- Don all required PPE as specified in the table above.
- When weighing or transferring the solid compound, do so carefully to minimize dust formation.
- If creating a solution, add the solid to the solvent slowly.
- Avoid eating, drinking, or smoking in the handling area.
3. In Case of Exposure:
- If swallowed: Immediately rinse mouth and drink plenty of water (at most two glasses). Call a poison center or doctor if you feel unwell.
- If on skin: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.
- If inhaled: Move to an area with fresh air.
4. Spill Management:
- Evacuate the immediate area.
- For dry spills, carefully collect the material without creating dust.
- Use appropriate absorbent material for liquid spills.
- Collect the spilled material and any contaminated absorbent into a sealed container for proper disposal.
- Clean the affected area thoroughly.
- Do not let the product enter drains.
5. Disposal:
- Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
- All waste should be placed in a designated, labeled container.
Operational Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
